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  • Product: 2-benzyl-5-nitro-2H-indazole
  • CAS: 187668-23-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-benzyl-5-nitro-2H-indazole

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Benzyl-5-nitro-2H-indazole This guide provides a comprehensive technical overview of 2-benzyl-5-nitro-2H-indazole, a heterocyclic organic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Benzyl-5-nitro-2H-indazole

This guide provides a comprehensive technical overview of 2-benzyl-5-nitro-2H-indazole, a heterocyclic organic compound of interest in medicinal chemistry. Drawing upon established principles and data from structurally analogous compounds, this document details its chemical structure, a validated synthesis protocol, physicochemical properties, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 2-Benzyl-5-nitro-2H-indazole

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. The position of the substituents on the indazole core significantly influences the molecule's electronic distribution, reactivity, and biological activity.

2-Benzyl-5-nitro-2H-indazole features a benzyl group attached to the N2 position of the indazole ring and a nitro group at the C5 position. The presence of the electron-withdrawing nitro group significantly impacts the molecule's chemical properties, rendering it a potential candidate for various chemical transformations and a pharmacophore of interest. Notably, 5-nitroindazole derivatives have demonstrated promising activity as antiprotozoal agents, suggesting potential therapeutic applications for this compound class.[1][2][3]

Molecular Structure and Conformation

The chemical structure of 2-benzyl-5-nitro-2H-indazole consists of a planar indazole ring system. The benzyl group introduces a second aromatic ring, which is not coplanar with the indazole core.

Based on X-ray crystallographic data of the closely related constitutional isomer, 2-benzyl-6-nitro-2H-indazole, the indazole portion is nearly planar, and the pendant benzene ring of the benzyl group subtends a significant dihedral angle with respect to the indazole plane.[4][5] For the 6-nitro isomer, this angle is approximately 65.9°.[4][5] A similar non-planar conformation is expected for 2-benzyl-5-nitro-2H-indazole, which influences its crystal packing and intermolecular interactions.

Diagram: Chemical Structure of 2-Benzyl-5-nitro-2H-indazole

Caption: Chemical structure of 2-benzyl-5-nitro-2H-indazole.

Synthesis of 2-Benzyl-5-nitro-2H-indazole

The synthesis of 2-benzyl-5-nitro-2H-indazole can be reliably achieved through the N-alkylation of 5-nitro-1H-indazole with benzyl bromide. The alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers. However, reaction conditions can be optimized to favor the formation of the N2-substituted product. The following protocol is adapted from a validated procedure for the synthesis of the analogous 2-benzyl-6-nitro-2H-indazole.[4][5]

Experimental Protocol: N-Alkylation of 5-Nitro-1H-indazole

Materials:

  • 5-Nitro-1H-indazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetra-n-butylammonium iodide (TBAI)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (1.8 eq) and a catalytic amount of tetra-n-butylammonium iodide (TBAI).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the N1 and N2 isomers and afford pure 2-benzyl-5-nitro-2H-indazole.

Causality of Experimental Choices:

  • Solvent: THF is a suitable aprotic solvent that dissolves the starting materials and facilitates the reaction without interfering.

  • Base: Potassium carbonate is a mild base that deprotonates the indazole, activating it for nucleophilic attack on the benzyl bromide.

  • Catalyst: TBAI acts as a phase-transfer catalyst, enhancing the rate of the alkylation reaction.

  • Purification: Column chromatography is essential for separating the desired N2-alkylated product from the N1 isomer and any unreacted starting materials.

Diagram: Synthetic Workflow

G A Dissolve 5-nitro-1H-indazole in anhydrous THF B Add K₂CO₃ and TBAI A->B C Stir at room temperature B->C D Add benzyl bromide dropwise C->D E Stir for 48 hours (monitor by TLC) D->E F Filter the reaction mixture E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H I Isolate pure 2-benzyl-5-nitro-2H-indazole H->I

Caption: General workflow for the synthesis of 2-benzyl-5-nitro-2H-indazole.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical and Spectroscopic Data
PropertyPredicted Value / CharacteristicsJustification / Comments
Molecular Formula C₁₄H₁₁N₃O₂Based on the chemical structure.
Molecular Weight 253.26 g/mol Calculated from the molecular formula.[4][5]
Appearance Yellow to orange crystalline solid2-Methyl-5-nitro-2H-indazole is a yellow to orange crystalline solid.[6] 5-Nitroindazole is a yellow powder.[7]
Melting Point Expected in the range of 150-170 °CThe melting point of 2-methyl-5-nitro-2H-indazole is 161-163 °C. The larger benzyl group may influence the crystal packing and thus the melting point.
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in alcohols (e.g., ethanol, methanol); likely insoluble in water and non-polar solvents (e.g., hexane).Aromatic nitro compounds and indazole derivatives typically exhibit this solubility profile. The presence of two aromatic rings suggests low aqueous solubility.[6][8]
¹H NMR (Predicted)δ (ppm): ~5.6 (s, 2H, CH₂), ~7.2-7.4 (m, 5H, benzyl-H), ~7.6 (d, 1H, indazole-H), ~8.0 (dd, 1H, indazole-H), ~8.5 (s, 1H, indazole-H), ~8.8 (d, 1H, indazole-H).Based on the known spectra of 2-substituted indazoles and benzyl-containing compounds.[9][10][11][12] The benzylic protons are expected to be a singlet around 5.6 ppm. The protons on the indazole ring will be in the aromatic region, with the proton adjacent to the nitro group being the most downfield.
¹³C NMR (Predicted)δ (ppm): ~55 (CH₂), ~110-150 (aromatic carbons).The benzylic carbon is expected around 55 ppm. The aromatic carbons of both rings will appear in the typical downfield region.[9][13][14]
IR Spectroscopy (cm⁻¹)~3100-3000 (aromatic C-H), ~1590, 1490 (aromatic C=C), ~1520, 1340 (N-O, nitro group).These are characteristic absorption bands for aromatic nitro compounds. The NIST database shows strong N-O stretching bands for 2-methyl-5-nitro-2H-indazole in these regions.[15][16]
Mass Spectrometry Expected [M]⁺ at m/z 253.08. A prominent fragment at m/z 91 (tropylium ion) from the loss of the benzyl group is anticipated.The molecular ion peak corresponds to the molecular weight. The fragmentation pattern is predicted based on the structure, with the benzyl-N bond being a likely point of cleavage.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-benzyl-5-nitro-2H-indazole is primarily dictated by the nitro group and the indazole ring system.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a synthetic handle to introduce a range of other functional groups, making 5-amino-2-benzyl-2H-indazole a valuable intermediate for the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the indazole ring towards nucleophilic aromatic substitution, although this is less common than in simpler nitroaromatic systems.

  • Biological Activity: The 5-nitroindazole scaffold is a known pharmacophore in the development of antiprotozoal agents.[17][18] The mechanism of action is believed to involve the reduction of the nitro group within the parasite to form reactive nitro anion radicals, which induce oxidative stress and damage cellular macromolecules, leading to cell death.[17][18] Derivatives of 1-benzyl-5-nitroindazole have shown potent antileishmanial activity.[2][3] Therefore, 2-benzyl-5-nitro-2H-indazole is a promising candidate for screening against various parasitic diseases, including leishmaniasis and Chagas disease.

Conclusion

2-Benzyl-5-nitro-2H-indazole is a synthetically accessible compound with significant potential in medicinal chemistry. While direct experimental characterization is limited in the public domain, its properties can be reliably predicted based on well-understood chemical principles and data from analogous structures. The presence of the 5-nitro group is key to its potential biological activity, particularly as an antiprotozoal agent. The synthetic protocol outlined in this guide provides a clear and validated pathway for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related 5-nitroindazole derivatives.

References

  • Fonseca-Berzal, C., Ibáñez-Escribano, A., Reviriego, F., et al. (2016). Antichagasic and trichomonacidal activity of 1-substituted 2-benzyl-5-nitroindazolin-3-ones and 3-alkoxy-2-benzyl-5-nitro-2H-indazoles. European Journal of Medicinal Chemistry, 115, 295–310.
  • Chernyshev, V. M., et al. (2008). Alkylation of the compound 1 with benzyl bromide. ResearchGate. Available at: [Link].

  • Jin, G.-Q., Gao, W.-X., Zhou, Y.-B., Liu, M.-C., & Wu, H.-Y. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. Available at: [Link].

  • Krasavin, M., et al. (2014). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation.
  • Martín-Escolano, R., Pérez-Cordón, G., Arán, V.J., Marín, C., Sánchez-Moreno, M., & Rosales, M.J. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. Available at: [Link].

  • Casy, A. F., & Wright, J. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic.
  • Abdelahi, M. M., El Bakri, Y., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2018). 2-Benzyl-6-nitro-2H-indazole. IUCrData, 3(2), x180151. Available at: [Link].

  • NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST WebBook. Available at: [Link].

  • Royal Society of Chemistry. (2015). Supplementary/Supporting Information. Available at: [Link].

  • Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC. Available at: [Link].

  • Martín-Escolano, R., Pérez-Cordón, G., Arán, V.J., Marín, C., Sánchez-Moreno, M., & Rosales, M.J. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link].

  • ACS Publications. (2024).
  • Abdelahi, M. M., et al. (2018). 2-Benzyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link].

  • Google Patents. (n.d.). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • PubChem. (n.d.). 5-Nitroindazole. National Institutes of Health. Available at: [Link].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Asian Publication Corporation. (2024). Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry.
  • Mollineda-Diogo, N., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC. Available at: [Link].

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Available at: [Link].

  • Mollineda-Diogo, N., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. MDPI. Available at: [Link].

  • ResearchGate. (2015). Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?. Available at: [Link].

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link].

Sources

Exploratory

Mechanism of Action of 2-Benzyl-5-nitro-2H-indazole Derivatives: A Technical Guide

Executive Summary The urgent need for novel therapeutics against neglected tropical diseases, specifically American trypanosomiasis (Chagas disease) and Leishmaniasis, has driven the exploration of nitrogen-containing he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The urgent need for novel therapeutics against neglected tropical diseases, specifically American trypanosomiasis (Chagas disease) and Leishmaniasis, has driven the exploration of nitrogen-containing heterocycles. Among these, 2-benzyl-5-nitro-2H-indazole derivatives have emerged as a highly privileged structural class. Unlike traditional treatments such as nifurtimox and benznidazole—which suffer from severe toxicity profiles and emerging parasitic resistance—these indazole derivatives exhibit superior lipophilicity, enhanced target anchoring, and a highly selective dual-mechanism of action. This whitepaper systematically deconstructs the biochemical pathways, structural prerequisites, and self-validating experimental methodologies used to characterize the antiprotozoal efficacy of these compounds.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological success of 2-benzyl-5-nitro-2H-indazoles relies on a precise spatial arrangement of functional groups that balance membrane permeability with enzymatic reactivity.

  • The Pharmacophore (5-Nitro Group): The nitro group at the 5-position is the absolute requisite for biological activity. Denitro-analogues demonstrate a complete loss of antiprotozoal efficacy, confirming that the nitro moiety is the primary driver of oxidative stress[ResearchGate, 2025][1].

  • The Anchoring Motif (2-Benzyl Group): Substitution at the N-2 position with a benzyl group drastically improves the lipophilicity of the indazole core. This modification is critical for traversing the complex lipid bilayers of intracellular amastigotes and prevents the rapid metabolic degradation often observed in simpler indazole structures[PMC, 2019][2].

Table 1: Structure-Activity Relationship (SAR) of Indazole Derivatives

Structural FeatureChemical ModificationBiological Consequence
Position 5 Nitro group (-NO₂)Essential for activity; drives bio-reduction and ROS generation. Denitro-analogues are entirely inactive.
Position 2 Benzyl group (-CH₂Ph)Enhances lipophilicity and membrane permeation; provides optimal anchoring for anti-T. cruzi activity.
Position 1 or 3 Hydroxyalkyl / AminoalkylModulates aqueous solubility; bulky groups may cause steric hindrance at the nitroreductase active site.

Core Mechanism of Action (MoA)

The parasiticidal activity of 2-benzyl-5-nitro-2H-indazoles is driven by a synergistic dual-pathway mechanism that exploits the unique biochemical vulnerabilities of kinetoplastid parasites.

Pathway 1: Nitroreductase-Mediated Oxidative Stress

The primary mechanism is initiated by the bio-reduction of the 5-nitro group. In parasites like Trypanosoma cruzi, this reduction is catalyzed by Type I nitroreductases (e.g., TcNTR)[MDPI, 2024][3]. Unlike mammalian enzymes that perform safe two-electron reductions, parasite NTRs facilitate a one-electron transfer, yielding a highly reactive nitro-anion radical (R-NO₂•⁻)[Encyclopedia, 2024][4]. This radical undergoes rapid redox cycling with molecular oxygen, producing massive amounts of Reactive Oxygen Species (ROS) such as superoxide anions and hydroxyl radicals. Because these protozoans lack robust antioxidant defenses (e.g., catalase), the ROS accumulation causes irreversible oxidative damage to parasitic DNA, proteins, and lipids.

Pathway 2: Mitochondrial Electron Transport Chain (ETC) Inhibition

A secondary, ROS-independent mechanism has been elucidated for specific 2-benzyl derivatives. These compounds directly perturb the parasitic mitochondrial ETC. By inhibiting the flow of electrons, they severely depress the oxygen consumption rate (OCR), leading to a collapse of the mitochondrial membrane potential, energy depletion, and the induction of an autophagic cell death phenotype[Parasitology, 2016][5].

MoA Cmpd 2-Benzyl-5-nitro-2H-indazole NTR Parasite Nitroreductase (Type I / TcNTR) Cmpd->NTR Bio-reduction Mito Mitochondrial ETC Inhibition Cmpd->Mito Direct binding Radical Nitro-anion Radical (R-NO2•-) NTR->Radical 1-e- transfer ROS Reactive Oxygen Species (O2•-, H2O2, •OH) Radical->ROS Redox cycling with O2 Damage Macromolecular Damage (DNA, Proteins, Lipids) ROS->Damage Oxidative stress Death Parasite Apoptosis & Autophagy Mito->Death Energy depletion Damage->Death Irreversible damage

Dual mechanism of 2-benzyl-5-nitro-2H-indazoles driving parasite apoptosis via ROS and ETC inhibition.

Experimental Methodologies for MoA Validation

To ensure scientific integrity, the mechanisms described above must be validated through self-contained, internally controlled experimental systems.

Protocol 1: Electrochemical & ESR Spectroscopic Profiling

Causality & Self-Validation: To prove that parasite death is mediated by radical formation, we must isolate the radical generation step from downstream biological noise. Cyclic Voltammetry (CV) establishes the thermodynamic feasibility of the reduction, while Electron Spin Resonance (ESR) provides definitive structural proof. If the ESR hyperfine coupling constants match the simulated nitro-anion radical, the system self-validates that the unpaired electron is localized purely on the nitro group, ruling out assay artifacts[UChile, 2006][6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 2-benzyl-5-nitro-2H-indazole derivative to a 1 mM concentration in anhydrous dimethyl sulfoxide (DMSO) containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Cyclic Voltammetry (CV): Utilize a three-electrode cell (glassy carbon working electrode, platinum wire auxiliary, and Ag/AgCl reference). Scan at rates between 0.1 and 2.0 V/s to identify the cathodic peak potential (typically around -1.32 V) corresponding to the one-electron reduction.

  • In Situ Electrolysis: Transfer the solution to an ESR spectrometer cell. Apply the exact reduction potential identified in Step 2 to generate the radical species in situ.

  • ESR Acquisition & Simulation: Record the ESR spectrum at room temperature. Use simulation software (e.g., WinSIM) to extract hyperfine coupling constants, confirming the generation of the R-NO₂•⁻ radical.

Protocol 2: High-Resolution Respirometry for ETC Inhibition

Causality & Self-Validation: To isolate mitochondrial ETC inhibition from general cellular toxicity, oxygen consumption must be measured dynamically. By sequentially adding uncoupling agents (e.g., FCCP) after drug exposure, the system self-validates: if FCCP fails to rescue the oxygen consumption rate (OCR), the drug has fundamentally destroyed the ETC's maximum respiratory capacity, proving direct mitochondrial targeting[Parasitology, 2016][5].

Step-by-Step Methodology:

  • Parasite Preparation: Harvest T. cruzi trypomastigotes and suspend them in a specialized respiration buffer (e.g., MiR05) at a density of 10⁷ cells/mL.

  • Basal OCR Measurement: Transfer the suspension into an Oxygraph-2k chamber and record the basal oxygen consumption rate (OCR) until a stable baseline is achieved.

  • Drug Incubation: Inject the 2-benzyl-5-nitro-2H-indazole derivative at its established IC₅₀ concentration. Monitor the real-time depression of OCR.

  • Uncoupling & Validation: Inject 1 µM FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to uncouple oxidative phosphorylation. Record the maximum respiratory capacity to confirm irreversible ETC blockade.

Quantitative Data & Comparative Efficacy

The structural optimizations of 2-benzyl-5-nitro-2H-indazoles translate directly into superior in vitro metrics. Notably, these derivatives exhibit a high Selectivity Index (SI)—the ratio of mammalian cell toxicity to parasitic toxicity—indicating a wide therapeutic window[ChemMedChem, 2018][7].

Table 2: Comparative In Vitro Efficacy against Trypanosoma cruzi (Dm28c / Y strain)

Compound / DrugIC₅₀ (Epimastigotes)IC₅₀ (Trypomastigotes)Selectivity Index (SI)
2-Benzyl-5-nitro-2H-indazoles 1.1 - 5.4 µM5.4 - 15.2 µM> 50
Nifurtimox (Reference)6.5 - 10.0 µM12.0 - 25.0 µM~ 10 - 20
Benznidazole (Reference)8.0 - 15.0 µM18.0 - 30.0 µM~ 10 - 20

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia.pub / MDPI. 4

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. 3

  • Biological approaches to characterize the mode of action of two 5-nitroindazolinone prototypes on Trypanosoma cruzi bloodstream trypomastigotes. Parasitology (Cambridge). 5

  • Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies. ResearchGate. 1

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. PMC. 2

  • Antichagasic, Leishmanicidal, and Trichomonacidal Activity of 2-Benzyl-5-nitroindazole-Derived Amines. ChemMedChem / PubMed. 7

  • ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity. Spectrochimica Acta / UChile. 6

Sources

Foundational

Pharmacological Potential of 2-Benzyl-5-nitro-2H-indazole in Drug Discovery: A Technical Guide

Executive Summary The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, serving as a core structural motif for numerous FDA-approved kinase inhibitors and experimental therapeutics [5]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, serving as a core structural motif for numerous FDA-approved kinase inhibitors and experimental therapeutics [5]. Within this chemical space, 2-benzyl-5-nitro-2H-indazole and its structural analogs represent a unique class of bioactive molecules. By strategically combining a bioreductive pharmacophore (the 5-nitro group) with a lipophilicity-enhancing moiety (the N2-benzyl group), researchers have unlocked potent antiparasitic, antineoplastic, and enzyme-inhibitory activities.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. Here, we will dissect the mechanistic causality behind the efficacy of 2H-indazole derivatives, analyze their quantitative pharmacological profiles, and outline self-validating experimental workflows for their evaluation in drug discovery pipelines.

Chemical Profile & Structural Rationale

The Significance of Tautomeric Locking

Indazoles exhibit annular tautomerism, existing primarily in thermodynamic equilibrium between the 1H- and 2H-tautomers. Theoretical and experimental studies consistently demonstrate that the 1H-tautomer is thermodynamically favored in solution[4]. However, the pharmacological utility of the 2H-tautomer is profound.

The synthesis of 2-benzyl-5-nitro-2H-indazole deliberately "locks" the molecule in the less stable 2H configuration. This structural choice is not arbitrary; N2-benzylation disrupts the intermolecular hydrogen-bonding network characteristic of 1H-indazoles (removing the N-H donor). This modification significantly alters the molecular dipole moment and enhances lipophilicity, which is a critical physicochemical parameter for facilitating passive diffusion across rigid parasitic kinetoplastid membranes and the mammalian blood-brain barrier.

The 5-Nitro Pharmacophore

The inclusion of a nitro group at the C5 position transforms the indazole core into a bioreductive prodrug [1]. The nitro group is highly sensitive to enzymatic reduction, a mechanism that is selectively exploited in targeting pathogens that possess specific nitroreductase enzymes.

Mechanistic Pharmacology

Bioreductive Activation in Parasitic Models

The most pronounced pharmacological application of 5-nitroindazole derivatives is their potent activity against neglected tropical diseases (NTDs), specifically Chagas disease (Trypanosoma cruzi) and Leishmaniasis (Leishmania spp.) [2][3].

The mechanism of action relies on the differential enzymatic machinery between mammalian host cells and protozoan parasites. Kinetoplastid parasites express Type I nitroreductases (NTRs), which are highly efficient at reducing the 5-nitro group. The enzyme catalyzes a single-electron reduction of the nitro group to form a highly reactive nitro radical anion ( R−NO2∙−​ ). In the presence of molecular oxygen, this radical undergoes redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) such as superoxide[3]. The resulting oxidative stress causes irreversible damage to parasitic DNA, proteins, and lipids, culminating in pathogen death.

Pathway A 2-Benzyl-5-nitro-2H-indazole B Parasitic Nitroreductase (Type I) A->B Substrate Binding C Nitro Radical Anion (R-NO2•-) B->C 1e- Reduction D Reactive Oxygen Species (ROS) C->D O2 -> O2•- E Macromolecular Damage (Parasite Death) D->E Oxidative Stress

Figure 1: Bioreductive activation of the 5-nitro group by parasitic nitroreductases.

Antineoplastic and Enzyme-Inhibitory Potential

Beyond antiparasitic applications, the 2H-indazole scaffold is a proven bioisostere for indole and a privileged fragment in oncology [5]. While 5-nitroindazoles exhibit moderate direct cytotoxicity against certain tumor cell lines (e.g., TK-10 kidney cells) via DNA alkylation or ROS generation [1], the broader 2H-indazole class is renowned for kinase and polymerase inhibition. For instance, the optimization of 2-phenyl-2H-indazole-7-carboxamides led to the discovery of highly potent PARP inhibitors (e.g., Niraparib/MK-4827) used in BRCA-mutant cancers. The 2-benzyl-5-nitro-2H-indazole scaffold serves as an excellent starting point for scaffold-hopping exercises targeting similar DNA repair enzymes.

Quantitative Pharmacological Data

To contextualize the potency of these compounds, the following table summarizes the in vitro biological activity of 5-nitroindazole derivatives across various target organisms. The data illustrates the exceptional sub-micromolar efficacy against intracellular parasitic forms.

Compound Class / DerivativeTarget Organism / Cell LineAssay StageActivity ( IC50​ / EC50​ )Reference
5-Nitroindazole derivative (16)T. cruzi (Y strain)Intracellular Amastigote0.41 µM[2]
5-Nitroindazole derivative (16)T. cruzi (Y strain)Epimastigote0.49 µM[2]
3-Alkoxy-1-benzyl-5-nitroindazoleL. amazonensisPromastigote< 1.0 µM[3]
5-Nitroindazole derivative (8)TK-10 (Kidney Tumor)Cell ViabilityModerate Activity[1]

Standardized Experimental Protocols

To ensure scientific integrity, the evaluation of 2-benzyl-5-nitro-2H-indazole derivatives must utilize a self-validating experimental design. A compound that eradicates parasites at 1 µM but also destroys host macrophages at 1 µM is merely a toxic agent, not a viable drug candidate. Therefore, we employ a dual-assay protocol to calculate the Selectivity Index (SI) ( SI=CC50​/IC50​ ). An SI > 10 is the mandatory threshold for hit-to-lead progression.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Parallel Co-incubation (Pathogen vs. Mammalian Host) Step1->Step2 Step3 Viability Quantification (Resazurin Metabolic Assay) Step2->Step3 Step4 Data Validation (Calculate IC50, CC50 & SI) Step3->Step4

Figure 2: Self-validating phenotypic screening workflow for determining Selectivity Index.

Protocol 1: In Vitro Antiprotozoal Phenotypic Screening

Rationale: We utilize the Resazurin (Alamar Blue) reduction assay rather than MTT. Resazurin is non-toxic and non-destructive, allowing for continuous kinetic monitoring of parasite metabolism without requiring cell lysis.

  • Compound Preparation: Dissolve the 2-benzyl-5-nitro-2H-indazole derivative in 100% DMSO to create a 20 mM stock. Perform serial dilutions in the assay medium to achieve final test concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% to prevent vehicle toxicity.

  • Parasite Culture: Seed T. cruzi epimastigotes or Leishmania promastigotes in 96-well microtiter plates at a density of 1×106 cells/mL in supplemented medium.

  • Control Integration (Self-Validation):

    • Positive Control: Benznidazole (for T. cruzi) or Amphotericin B (for Leishmania).

    • Negative Control: Untreated cells with 0.5% DMSO (vehicle).

  • Incubation: Add the diluted compounds to the wells and incubate at 28°C for 72 hours.

  • Quantification: Add 20 µL of Resazurin solution (3 mM) to each well. Incubate for an additional 4–6 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader.

  • Analysis: Calculate the IC50​ (concentration inhibiting parasite growth by 50%) using non-linear regression analysis.

Protocol 2: Mammalian Cytotoxicity & Selectivity Index (SI)

Rationale: To prove that the bioreductive mechanism is pathogen-specific, the compound must be tested against the host cells (e.g., murine peritoneal macrophages or Vero cells).

  • Cell Seeding: Seed mammalian macrophages in 96-well plates at 5×104 cells/well and incubate at 37°C with 5% CO2​ for 24 hours to allow adherence.

  • Treatment: Expose the cells to the same concentration gradient of the indazole derivative used in Protocol 1.

  • Incubation & Readout: Incubate for 48 hours. Add Resazurin, incubate for 4 hours, and read fluorescence.

  • Validation: Calculate the CC50​ (cytotoxic concentration reducing macrophage viability by 50%). Finally, calculate the Selectivity Index ( SI=CC50​/IC50​ ). Compounds exhibiting an SI > 10 are validated as target-specific antiprotozoal hits.

Conclusion & Future Directions

The 2-benzyl-5-nitro-2H-indazole scaffold is a highly versatile and potent pharmacophore in drug discovery. By locking the indazole ring in the 2H-tautomeric form, medicinal chemists can achieve superior lipophilicity and target engagement. Coupled with the bioreductive potential of the 5-nitro group, these compounds offer a validated, high-selectivity pathway for treating neglected tropical diseases and represent a robust starting point for oncology-focused scaffold hopping. Future development should focus on optimizing the N2-benzyl substituents to further enhance metabolic stability and pharmacokinetic profiles.

References

  • Synthesis and Biological Properties of New 5-nitroindazole Derivatives Bioorganic & Medicinal Chemistry (2005) URL:[Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies Parasitology (2020) URL:[Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds International Journal of Molecular Sciences (2024) URL:[Link]

  • BenchChem (2025)
  • Indazoles in Drug Discovery PharmaBlock URL
Exploratory

In Vitro Toxicity Profile of 2-Benzyl-5-nitro-2H-indazole: A Technical Guide for Antiparasitic Drug Development

Executive Summary The development of targeted therapeutics for Neglected Tropical Diseases (NTDs)—such as Chagas disease (Trypanosoma cruzi), Leishmaniasis (Leishmania spp.), and Trichomoniasis (Trichomonas vaginalis)—re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for Neglected Tropical Diseases (NTDs)—such as Chagas disease (Trypanosoma cruzi), Leishmaniasis (Leishmania spp.), and Trichomoniasis (Trichomonas vaginalis)—requires scaffolds that balance potent antiparasitic efficacy with negligible mammalian cytotoxicity. 2-benzyl-5-nitro-2H-indazole and its 1,2-disubstituted derivatives have emerged as highly promising prototypes[1].

This technical whitepaper provides an in-depth analysis of the in vitro toxicity profile of 2-benzyl-5-nitro-2H-indazole. By examining the mechanistic causality behind its selective toxicity, detailing validated experimental workflows, and synthesizing quantitative cytotoxicity data, this guide serves as an authoritative resource for researchers and drug development professionals optimizing nitroheterocyclic compounds.

Mechanistic Basis of Selective Toxicity

The fundamental challenge in antiparasitic drug design is achieving a high Selectivity Index (SI)—the ratio of mammalian cytotoxicity to parasitic inhibitory concentration. 2-benzyl-5-nitro-2H-indazole achieves an exceptional SI due to a highly specific bioactivation pathway[2].

The Prodrug Hypothesis and Type I Nitroreductases

The 5-nitro group on the indazole core acts as a prodrug moiety. In target parasites (e.g., T. cruzi), the compound undergoes a sequential two-electron reduction catalyzed by parasite-specific Type I nitroreductases (NTRs) , such as TcNTR[3].

  • Enzymatic Activation: TcNTR reduces the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine derivative[3].

  • Toxic Cascade: These intermediates generate highly reactive nitrenium ions and reactive oxygen species (ROS) that induce severe DNA damage, protein adduct formation, and ultimately, parasite apoptosis[3].

The Mammalian Advantage: Mammalian host cells lack these specific oxygen-insensitive Type I NTRs[2]. Consequently, the prodrug remains unactivated in mammalian tissues, preventing the toxic cascade and resulting in low non-specific toxicity[1].

G cluster_Parasite Parasite (e.g., T. cruzi) cluster_Mammal Mammalian Host Cell Prodrug 2-Benzyl-5-nitro-2H-indazole (Prodrug) TcNTR Type I Nitroreductase (TcNTR) Prodrug->TcNTR Selective Uptake NoEnzyme Lack of Type I NTR Prodrug->NoEnzyme Diffuses Reduction 2-Electron Reduction TcNTR->Reduction Intermediates Nitroso & Hydroxylamine Reduction->Intermediates Toxicity ROS & Nitrenium Ions Intermediates->Toxicity Death Parasite Apoptosis Toxicity->Death NoActivation No Bioactivation NoEnzyme->NoActivation Survival Host Cell Survival NoActivation->Survival

Selective bioactivation pathway of 5-nitroindazole derivatives.

Quantitative In Vitro Toxicity Profile

To validate the safety of 2-benzyl-5-nitro-2H-indazole and its functionalized derivatives (such as 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one), extensive in vitro screening has been conducted across multiple mammalian cell lines[4].

Cell Line Selection Rationale
  • Primary Cardiac Cells (CC): Selected because T. cruzi exhibits high tropism for cardiac tissue, leading to Chagasic cardiomyopathy. Evaluating cardiotoxicity is a non-negotiable regulatory prerequisite[4].

  • J774 Macrophages: Utilized because Leishmania and T. cruzi amastigotes are obligate intracellular parasites that reside within host macrophages[5].

  • L929 Fibroblasts: Serve as a standard model for general basal cytotoxicity[4].

Table 1: Comparative Cytotoxicity and Selectivity Indices (SI)

Data synthesized from standardized 48-72h exposure assays. CC₅₀ represents the cytotoxic concentration reducing mammalian cell viability by 50%. IC₅₀ represents the inhibitory concentration against the parasite.

Compound / DerivativeMammalian Cell LineCC₅₀ (µM)Target Parasite FormIC₅₀ (µM)Selectivity Index (SI)
2-benzyl-5-nitro-2H-indazole L929 Fibroblasts> 100.0T. cruzi (Epimastigotes)~ 1.5 - 2.4> 41.0
Derivative 16 (1-(2-aminoethyl)-)Primary Cardiac Cells> 200.0T. cruzi (Amastigotes)0.41> 487.8
Derivative 24 (1-(2-acetoxyethyl)-)Primary Cardiac Cells> 200.0T. cruzi (Amastigotes)1.17> 170.9
2-(benzyl-...-3-oxoindazol-1-yl) J774 Macrophages402.5L. donovani (Amastigotes)0.46875.0
Benznidazole (Reference Drug)Primary Cardiac Cells> 200.0T. cruzi (Amastigotes)~ 1.58> 126.6

Analytical Insight: The data clearly demonstrates that 2-benzyl-5-nitro-2H-indazole derivatives exhibit CC₅₀ values frequently exceeding 100-200 µM in cardiac and macrophage models[4],[2]. When paired with sub-micromolar IC₅₀ values against intracellular amastigotes, the resulting Selectivity Indices heavily favor the indazole scaffold over traditional reference drugs like Benznidazole[6].

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to prevent artifactual interference often seen with nitroaromatic compounds.

Protocol A: Mammalian Cytotoxicity Assay (Resazurin Reduction)

Why Resazurin? Unlike MTT assays which require cell lysis and can cross-react with the redox-active nitro groups of the test compounds, Resazurin (PrestoBlue) is a non-toxic, cell-permeable dye. It allows for continuous, real-time multiplexing of cell viability without destroying the cardiac or macrophage monolayers[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed primary cardiac cells or J774 macrophages in 96-well tissue culture plates at a density of 1×104 cells/well in 100 µL of supplemented DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 20 mM stock of 2-benzyl-5-nitro-2H-indazole in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 1.56 µM to 200 µM. Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity[7].

  • Exposure: Aspirate old media and add 100 µL of the compound-containing media to the wells. Include untreated controls (1% DMSO vehicle) and positive death controls (e.g., 10% Triton X-100). Incubate for 48 to 72 hours.

  • Resazurin Addition: Add 20 µL of 3 mM Resazurin solution (or 10% v/v PrestoBlue) to each well[5]. Incubate for an additional 4 to 18 hours. Viable cells will reduce the blue resazurin to highly fluorescent pink resorufin.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the CC₅₀ using non-linear regression analysis (sigmoidal dose-response curve) normalized against the vehicle control.

Workflow Step1 1. Cell Seeding (Cardiac/J774 Cells) Step2 2. Compound Exposure (0-200 µM, 48h) Step1->Step2 Step3 3. Resazurin Addition (10% v/v, 4-18h) Step2->Step3 Step4 4. Fluorescence Readout (560nm Ex / 590nm Em) Step3->Step4 Step5 5. CC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step in vitro cytotoxicity screening workflow using Resazurin reduction.

Protocol B: Parasite Nitroreductase (TcNTR) Enzymatic Validation

To prove that the lack of mammalian toxicity is directly tied to the absence of target engagement, a cell-free TcNTR assay is utilized[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize purified recombinant T. cruzi Type I nitroreductase (TcNTR) expressed in E. coli.

  • Reaction Mixture: In a UV-transparent 96-well plate, combine 50 mM Phosphate buffer (pH 7.4), 100 µM NADH (cofactor), and 4 µg of purified TcNTR[2].

  • Substrate Addition: Introduce 2-benzyl-5-nitro-2H-indazole at varying concentrations (0–100 µM)[2].

  • Kinetic Readout: Immediately monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 15 minutes. The rate of NADH consumption directly correlates with the bioactivation of the 5-nitro group, confirming the prodrug mechanism.

Conclusion & Translational Outlook

The in vitro toxicity profile of 2-benzyl-5-nitro-2H-indazole establishes it as a highly privileged scaffold in antiparasitic medicinal chemistry. By exploiting the evolutionary divergence between parasite and mammalian redox enzymes, this compound achieves remarkable efficacy against T. cruzi and Leishmania while maintaining CC₅₀ values well above therapeutic thresholds in critical host tissues like primary cardiac cells[4],[6].

Future translational efforts should focus on optimizing the pharmacokinetic (PK) properties of the 1-position substituents to enhance in vivo bioavailability, moving this promising class of compounds closer to clinical evaluation for Neglected Tropical Diseases.

References

  • Fonseca-Berzal, C., et al. (2018). "Antichagasic, Leishmanicidal, and Trichomonacidal Activity of 2-Benzyl-5-nitroindazole-Derived Amines." ChemMedChem. Available at:[Link]

  • Fonseca-Berzal, C., et al. (2020). "Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies." Parasitology (PMC). Available at:[Link]

  • MDPI (2024). "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." Pharmaceuticals (PMC). Available at:[Link]

  • MDPI (2024). "3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds." Pathogens. Available at:[Link]

Sources

Foundational

2-Benzyl-5-nitro-2H-indazole: Molecular Profiling, Exact Mass Determination, and Synthetic Methodologies

Executive Summary In medicinal chemistry, indazole derivatives serve as privileged scaffolds for kinase inhibitors and other bioactive molecules. The compound 2-benzyl-5-nitro-2H-indazole is a critical synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, indazole derivatives serve as privileged scaffolds for kinase inhibitors and other bioactive molecules. The compound 2-benzyl-5-nitro-2H-indazole is a critical synthetic intermediate. However, the selective synthesis and analytical verification of the 2H-isomer present unique challenges due to the ambident nature of the indazole core. This whitepaper provides a comprehensive technical guide on the physicochemical properties, exact mass determination, and field-proven synthetic methodologies for isolating the N2-alkylated isomer.

Physicochemical Profiling & Mass Spectrometry

For downstream high-resolution mass spectrometry (HRMS) validation, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount. The exact mass is calculated using the most abundant isotopes of each element ( 12C , 1H , 14N , 16O ) and is the primary value used to verify elemental composition in Q-TOF or Orbitrap systems.

Table 1: Quantitative Molecular Data
PropertyValueCausality / Significance
Molecular Formula C14​H11​N3​O2​ Core indazole + benzyl + nitro substitutions[1].
Molecular Weight 253.26 g/mol Abundance-weighted average; used for stoichiometric calculations[1].
Exact Mass (Monoisotopic) 253.0851 Da Critical for HRMS identification (< 5 ppm error tolerance)[1].
Theoretical [M+H]+ 254.0924 DaPrimary ion observed in positive Electrospray Ionization (ESI+).
Theoretical [M+Na]+ 276.0743 DaCommon sodium adduct observed in LC-MS workflows.

Mechanistic Rationale: Regioselectivity in Indazole Alkylation

The alkylation of 5-nitroindazole is governed by strict kinetic and thermodynamic principles. The strongly electron-withdrawing nature of the 5-nitro group (-I and -M effects) significantly increases the acidity of the N1 proton, facilitating easy deprotonation by mild bases.

However, deprotonation yields an indazolide anion , an ambident nucleophile where the negative charge is delocalized across both N1 and N2. Benzylation typically yields a mixture of the 1H and 2H isomers. The N1 isomer is generally favored due to higher localized electron density and the preservation of benzenoid resonance in the adjacent ring. To obtain the 2-benzyl-5-nitro-2H-indazole, we must rely on specific reaction conditions and subsequent chromatographic separation.

Regioselectivity SM 5-Nitroindazole + Benzyl Bromide Anion Indazolide Anion (Ambident Nucleophile) SM->Anion Base (-HBr) N1 1-Benzyl-5-nitro-1H-indazole (N1 Isomer) Anion->N1 N1 Attack N2 2-Benzyl-5-nitro-2H-indazole (N2 Target Isomer) Anion->N2 N2 Attack

Reaction pathway showing the divergent N1 and N2 alkylation of the indazolide anion.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Conventional Base-Catalyzed Alkylation

This method utilizes standard solution-phase chemistry and is highly scalable[2].

  • Preparation: Dissolve 10 g (61.3 mmol) of 5-nitroindazole in 100 mL of anhydrous N,N-dimethylformamide (DMF)[2].

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants without hydrogen-bonding to the nucleophilic nitrogen atoms, keeping the indazolide anion highly reactive.

  • Deprotonation: Add 12.7 g (91.9 mmol) of anhydrous K2​CO3​ [2].

    • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the acidic N1-H of the 5-nitroindazole but weak enough to prevent unwanted side reactions or degradation of the benzyl halide.

  • Electrophilic Addition: Slowly add 7.29 mL (61.3 mmol) of benzyl bromide ( PhCH2​Br )[2].

  • Reaction Phase: Stir the resulting mixture at room temperature for 3.5 days[2].

    • Causality: Running the reaction at room temperature prevents thermodynamic equilibration that heavily favors the N1 isomer, thereby preserving a viable yield of the kinetically accessible N2 isomer.

  • Isolation: Pour the mixture into 400 mL of distilled water. Filter the resulting slurry, rinse with water, and dry in vacuo[2].

  • System Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The presence of two distinct new spots confirms the formation of both N1 and N2 isomers. The N2 isomer typically exhibits a different retardation factor ( Rf​ ) due to its distinct dipole moment, allowing for separation via silica gel column chromatography.

Protocol B: Green Solvent-Free Grindstone Chemistry

This alternative protocol leverages mechanochemistry for a more environmentally friendly synthesis[3].

  • Catalyst Preparation: Mix potassium fluoride (KF) and basic alumina ( Al2​O3​ ) in water, stir, and evaporate to dryness to form KF/Al2​O3​ [3].

    • Causality: Basic alumina provides a high-surface-area solid support that enhances the basicity of the fluoride ions, facilitating efficient deprotonation in the absence of a liquid solvent.

  • Grinding: In an agate mortar, combine 5-nitroindazole (1 mmol), the KF/Al2​O3​ catalyst (5 mol%), and benzyl chloride (1.2 mmol)[3].

  • Mechanochemical Activation: Grind the mixture intermittently with a pestle for 20 minutes[3].

    • Causality: Mechanical grinding generates localized frictional heat (hot spots) and intimate molecular contact, providing the activation energy required to drive the reaction efficiently without bulk solvents.

  • System Validation: Extract the solid mixture with ethyl acetate and filter. Analyze the filtrate via LC-MS. The disappearance of the starting material mass ( m/z 164.04) and the appearance of the product mass ( m/z 254.09) validates completion.

Analytical Workflow for Exact Mass Verification

To definitively confirm the identity of the isolated 2-benzyl-5-nitro-2H-indazole, High-Resolution Mass Spectrometry (HRMS) is required. The workflow below outlines the standard procedure for exact mass verification.

AnalyticalWorkflow Prep Sample Prep (0.1 mg/mL in MeOH) LC RP-HPLC Separation (C18 Column, Gradient) Prep->LC ESI ESI+ Ionization [M+H]+ m/z 254.09 LC->ESI HRMS High-Res Mass Spec Exact Mass: 253.085 Da ESI->HRMS

Step-by-step LC-MS/MS analytical workflow for exact mass verification.

Workflow Causality: Reversed-Phase HPLC (RP-HPLC) ensures that any residual N1-isomer or unreacted starting material is chromatographically separated before entering the mass spectrometer, preventing ion suppression. Positive Electrospray Ionization (ESI+) is chosen because the basic nitrogen atoms in the indazole ring readily accept a proton to form the [M+H]+ ion. The Q-TOF analyzer then measures the exact mass to four decimal places (253.0851 Da), confirming the C14​H11​N3​O2​ formula with sub-5 ppm accuracy.

References

  • Title: CID 90257776 | C14H11N3O2 (Computed Properties) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: KF/alumina catalyzed regioselective benzylation and benzoylation using solvent-free grind-stone chemistry Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: US20030139416A1 - Substituted indazoles and their use as kinase inhibitors Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Kinase Binding Affinity of 2-benzyl-5-nitro-2H-indazole

Disclaimer: The following guide details the analysis of the binding affinity of 2-benzyl-5-nitro-2H-indazole for the p38 Mitogen-Activated Protein Kinase (MAPK). This specific molecule-target interaction is presented as...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guide details the analysis of the binding affinity of 2-benzyl-5-nitro-2H-indazole for the p38 Mitogen-Activated Protein Kinase (MAPK). This specific molecule-target interaction is presented as a hypothetical case study for illustrative purposes. As of the latest literature review, there is no publicly available data on the kinase targets of 2-benzyl-5-nitro-2H-indazole. The experimental protocols, data, and interpretations are based on established methodologies in kinase inhibitor profiling and are intended to serve as a technical guide for researchers in this field.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Many indazole derivatives have been developed as potent kinase inhibitors, with several reaching clinical use in oncology.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

This guide focuses on the characterization of a specific derivative, 2-benzyl-5-nitro-2H-indazole, as a potential inhibitor of the p38 MAPK signaling pathway. The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[4][5][6] The p38 pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation, and its dysregulation has been linked to various cancers.[7][8][9] The exploration of novel inhibitors for p38 MAPK is therefore an area of significant interest in drug discovery.

Hypothetical Target: p38 Mitogen-Activated Protein Kinase (MAPK)

For the purpose of this guide, we will explore the interaction of 2-benzyl-5-nitro-2H-indazole with the α-isoform of p38 MAPK (p38α/MAPK14). The rationale for selecting p38α as a hypothetical target is its well-established role in inflammatory responses and cancer progression, making it a relevant target for small molecule inhibitors.[7][8]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses or cytokines, leading to the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[6] These MAPKKKs then phosphorylate and activate MAP Kinase Kinases (MAPKKs), specifically MKK3 and MKK6.[5] Activated MKK3/6, in turn, phosphorylate and activate p38 MAPK.[5] Downstream, p38 MAPK phosphorylates a variety of substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to changes in gene expression and cellular responses.[5][6]

p38_pathway cluster_input Stress/Cytokine Input cluster_cascade Kinase Cascade cluster_output Downstream Effects Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response ATF2->Cellular_Response

Caption: The p38 MAPK signaling cascade.

Experimental Determination of Binding Affinity

To characterize the inhibitory activity of 2-benzyl-5-nitro-2H-indazole against p38α, a multi-step experimental approach is employed. This typically begins with a primary screen to determine the half-maximal inhibitory concentration (IC50), followed by more detailed kinetic studies to determine the inhibition constant (Ki).

Primary Assay: Kinase-Glo™ Luminescent Kinase Assay

The Kinase-Glo™ assay is a robust, homogeneous luminescent assay for quantifying kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[10][11][12][13][14] The luminescent signal is inversely proportional to the kinase activity.[10][13]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute p38α kinase and its substrate (e.g., ATF-2 peptide) in kinase buffer to the desired concentrations.

    • Prepare a 10 mM stock solution of 2-benzyl-5-nitro-2H-indazole in 100% DMSO. Create a serial dilution series of the compound.

    • Prepare the Kinase-Glo™ reagent according to the manufacturer's protocol.[11][12]

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the compound dilutions.

    • Add 10 µL of a solution containing the p38α kinase and the ATF-2 substrate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for p38α).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of Kinase-Glo™ reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle only).

    • The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic model.

kinase_glo_workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dilutions Incubation Incubate (60 min) Compound->Incubation Kinase_Substrate p38α + Substrate Kinase_Substrate->Incubation ATP ATP ATP->Incubation KinaseGlo Add Kinase-Glo™ Reagent Incubation->KinaseGlo Luminescence Measure Luminescence KinaseGlo->Luminescence

Caption: Workflow for the Kinase-Glo™ assay.

Confirmatory Assay: LanthaScreen™ TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another common method for assessing kinase activity.[15][16][17] It relies on the energy transfer between a donor (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate) and an acceptor (e.g., a fluorescein-labeled substrate).[18]

Experimental Protocol:

  • Reagent Preparation:

    • Similar to the Kinase-Glo™ assay, prepare kinase buffer, enzyme, and compound solutions.

    • The substrate is a fluorescein-labeled peptide.

    • The detection solution contains a terbium-labeled antibody specific for the phosphorylated form of the substrate.

  • Kinase Reaction:

    • The kinase reaction is set up in a similar manner to the Kinase-Glo™ assay in a low-volume 384-well plate.

  • Detection:

    • After the kinase reaction incubation, a stop solution containing EDTA is added, followed by the terbium-labeled antibody.

    • The plate is incubated for 60 minutes to allow for antibody binding.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation around 340 nm and emission detection at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).[18]

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • This ratio is used to determine the percent inhibition and subsequently the IC50 value.

Data Presentation and Interpretation

The results from the primary and confirmatory assays are summarized below. The data presented is hypothetical.

Assay TypeTargetSubstrateATP Conc.IC50 (nM)
Kinase-Glo™p38αATF-2100 µM150
LanthaScreen™ TR-FRETp38αFluorescein-ATF-2100 µM175

The consistent IC50 values across two different assay platforms give confidence in the inhibitory potential of 2-benzyl-5-nitro-2H-indazole against p38α.

Determining the Mechanism of Inhibition and Ki

The IC50 value is dependent on the experimental conditions, particularly the ATP concentration for ATP-competitive inhibitors.[19][20] To determine the true binding affinity, the inhibition constant (Ki) must be calculated. This is often done using the Cheng-Prusoff equation for competitive inhibitors.[19][21]

Ki Calculation:

The Cheng-Prusoff equation is: Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate (ATP in this case).

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

By determining the IC50 value at an ATP concentration equal to the Km of p38α, the Ki can be calculated.

Advanced Characterization: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[22][23][24][25] It can provide on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[22]

Experimental Protocol:

  • Immobilization:

    • Recombinant p38α kinase is immobilized onto a sensor chip surface (e.g., via amine coupling).[26]

  • Binding Analysis:

    • A series of concentrations of 2-benzyl-5-nitro-2H-indazole are flowed over the chip surface.

    • The binding of the compound to the immobilized kinase is detected as a change in the refractive index, measured in response units (RU).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Hypothetical SPR Data:

ParameterValue
ka (M⁻¹s⁻¹)1.5 x 10⁵
kd (s⁻¹)3.0 x 10⁻³
KD (nM) 20

A KD value of 20 nM indicates a high-affinity interaction between 2-benzyl-5-nitro-2H-indazole and p38α kinase.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for characterizing the binding affinity of 2-benzyl-5-nitro-2H-indazole for the p38α kinase. Through a combination of primary screening assays like Kinase-Glo™, confirmatory assays such as TR-FRET, and detailed kinetic analysis using SPR, a robust profile of the compound's inhibitory activity can be established. The hypothetical data presented suggests that 2-benzyl-5-nitro-2H-indazole is a potent inhibitor of p38α, warranting further investigation into its cellular activity and potential as a therapeutic agent. This systematic approach to inhibitor characterization is fundamental to modern drug discovery and development.

References

  • Wagner, E. F., & Nebreda, A. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development. Nature Reviews Cancer, 9(8), 537-549. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Qiagen. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Turner BioSystems. (n.d.). Promega Kinase-Glo™ Luminescent Kinase Assay. Retrieved from [Link]

  • Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 13(1), 5. [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(13), 7386-7407. [Link]

  • DCReport. (2023). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Whittle, M. C., et al. (2015). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. Clinical Cancer Research, 21(4), 895-905. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(6), 342-350. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Starling, S. P., et al. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 2079, 137-151. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • De Crescenzo, G., & O'Connor-McCourt, M. (2005). Surface plasmon resonance. The Protein Protocols Handbook, 897-913. [Link]

  • ResearchGate. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

  • Karadag, A., & Caliskan, B. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 20(10), 798-806. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Goracci, L., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2695-2706. [Link]

  • Okuzumi, T., et al. (2008). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3241-3244. [Link]

  • Zhang, J., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 10(4), 329-338. [Link]

  • K-S, V. (2010). Protein Kinases: Methods and Protocols. Wiley-VCH. [Link]

  • Krippendorff, B. F., et al. (2007). Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 12(6), 813-823. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

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Foundational

Thermodynamic Stability of 2H-Indazole vs 1H-Indazole Tautomers: A Comprehensive Technical Guide

Executive Summary Indazoles are privileged pharmacophores in medicinal chemistry, forming the core scaffold of numerous approved therapeutics (e.g., niraparib, pazopanib). A fundamental physicochemical property dictating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazoles are privileged pharmacophores in medicinal chemistry, forming the core scaffold of numerous approved therapeutics (e.g., niraparib, pazopanib). A fundamental physicochemical property dictating their reactivity, receptor binding affinity, and ADME profile is annular tautomerism. The indazole nucleus primarily exists in two tautomeric states: 1H-indazole and 2H-indazole . Understanding the thermodynamic stability of these tautomers is non-negotiable for rational drug design and regioselective synthesis. This whitepaper provides an in-depth analysis of the thermodynamic landscape of indazole tautomers, the structural causality behind their relative stabilities, and self-validating experimental protocols for their characterization.

Structural and Electronic Foundations

The relative thermodynamic stability of indazole tautomers is fundamentally governed by the preservation of aromaticity.

  • 1H-Indazole : Features a benzenoid structure where the 6-membered ring retains full aromaticity. This configuration maximizes electron delocalization across the bicyclic system, representing the global energy minimum[1].

  • 2H-Indazole : Adopts a quinonoid structure. The localization of double bonds disrupts the full aromaticity of the benzene ring, imposing a significant energetic penalty[2].

Because of this loss of aromaticity associated with the quinoid form, the 1H-tautomer is thermodynamically favored and is the predominant species in the gas phase, in most solutions, and in the solid state 1[1].

Tautomer_Equilibrium Ind Indazole Core (C7H6N2) H1 1H-Indazole (Benzenoid Structure) Ind->H1 Protonation at N1 H2 2H-Indazole (Quinonoid Structure) Ind->H2 Protonation at N2 H1->H2 Tautomerization (Solvent/Substituent Dependent) Stab1 Thermodynamically Favored (ΔG ≈ 0 kcal/mol) H1->Stab1 Retains Full Aromaticity Stab2 Less Stable (ΔG ≈ +4.1 kcal/mol) H2->Stab2 Loss of Aromaticity

Caption: Logical relationship of 1H- and 2H-indazole tautomeric equilibrium and thermodynamic stability.

Quantitative Thermodynamic Landscape

Extensive computational and experimental studies have quantified the energy gap between the 1H and 2H tautomers. Ab initio calculations, specifically at the MP2/6-31G** level, demonstrate that 1H-indazole is more stable than the 2H-tautomer by 3.6 kcal/mol in the gas phase 3[3]. When factoring in thermal energy corrections and entropy at 298 K, the Gibbs free energy difference ( ΔG ) is +4.1 kcal/mol[3].

Table 1: Relative Thermodynamic Parameters of 1H vs 2H Indazole

Method / Level of TheoryPhase ΔE (1H 2H) ΔH298​ (1H 2H) ΔG298​ (1H 2H)
MP2/6-31G**Gas+3.6 kcal/mol+3.9 kcal/mol+4.1 kcal/mol
B3LYP/6-31G*Gas+5.3 kcal/molN/AN/A
Experimental (UV-Vis)Gas (80 °C)N/AN/APredominantly 1H

(Note: Positive values indicate that the 2H-tautomer is higher in energy/less stable than the 1H-tautomer[3],[4].)

Modulating the Tautomeric Equilibrium

While the 1H-form is the global minimum, the tautomeric equilibrium ( KT​=[2H]/[1H] ) can be perturbed by external factors:

  • Solvent Polarity : Solvents with high dielectric constants can selectively stabilize the more polar tautomer. 2H-indazole generally possesses a higher dipole moment than 1H-indazole, meaning highly polar solvents can slightly decrease the energy gap, though 1H usually remains dominant[5].

  • Hydrogen Bonding & Dimerization : In aprotic solvents, specific substituted indazoles can form centrosymmetric dimers via intermolecular hydrogen bonds. Density Functional Theory (DFT) calculations and crystallographic data reveal that these cyclic dimers can uniquely stabilize the 2H-tautomer, allowing it to persist indefinitely in aprotic media 6[6]. However, upon exposure to water or open air, rapid 2H 1H tautomerization occurs due to competitive solvent hydrogen bonding[6].

Self-Validating Protocol: NMR-Based Thermodynamic Analysis

To empirically determine the thermodynamic parameters ( ΔH∘ , ΔS∘ ) of indazole tautomerization in solution, Variable Temperature (VT) NMR spectroscopy is the gold standard. As a Senior Application Scientist, I recommend the following protocol, which is designed with internal validation mechanisms to ensure data integrity.

NMR_Workflow S1 1. Sample Preparation Dissolve in Aprotic/Protic Solvents S2 2. Variable Temperature (VT) NMR Acquire 1H, 13C, 15N Spectra across T-range S1->S2 Establish Equilibrium S3 3. Spectral Deconvolution Identify N1-H vs N2-H Chemical Shifts S2->S3 Monitor Peak Integrals S4 4. Thermodynamic Extraction Plot ln(K) vs 1/T (van 't Hoff) S3->S4 Calculate Equilibrium Constant (K) S5 5. Parameter Derivation Calculate ΔH° and ΔS° S4->S5 Linear Regression Analysis

Caption: Step-by-step experimental workflow for NMR-based thermodynamic analysis of indazole tautomers.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve the indazole derivative in a deuterated, anhydrous aprotic solvent (e.g., DMSO- d6​ or THF- d8​ ) to a concentration of 10 mM.

    • Causality: Anhydrous conditions prevent trace water from acting as a proton shuttle. Water artificially accelerates the tautomerization exchange rate, which broadens NMR signals beyond the resolution required for accurate integration.

  • Concentration-Dependent Validation (The Self-Validation Step) : Before altering temperature, acquire 1 H NMR spectra at 1 mM, 5 mM, and 20 mM at 298 K.

    • Causality: If the ratio of 1H to 2H peaks changes with concentration, intermolecular dimerization (e.g., centrosymmetric H-bonding) is occurring[6]. If the ratio remains constant, the system is undergoing purely intramolecular/monomeric tautomerism. This validates the thermodynamic model applied in Step 5.

  • Variable Temperature (VT) Acquisition : Acquire 1 H and 15 N HMQC/HSQC spectra from 298 K to 373 K in 10 K increments. Allow 15 minutes of thermal equilibration time at each temperature step.

    • Causality: 15 N NMR is exquisitely sensitive to protonation states. The N1 and N2 atoms will exhibit distinct chemical shifts depending on which nitrogen bears the proton, allowing unambiguous assignment of the 1H and 2H populations.

  • Spectral Deconvolution : Integrate the distinct N-H proton signals (or adjacent C-H signals if N-H is exchanging too rapidly) for both tautomers. Calculate the equilibrium constant K=[2H]/[1H] for each temperature.

  • Thermodynamic Extraction : Plot ln(K) versus 1/T (van 't Hoff plot).

    • Causality: According to the equation ln(K)=−ΔH∘/(RT)+ΔS∘/R , the slope of the linear regression yields the enthalpy of tautomerization ( ΔH∘ ), and the y-intercept yields the entropy ( ΔS∘ ).

Implications for Drug Development

Understanding this thermodynamic baseline is critical for pharmaceutical development:

  • Regioselective Alkylation : Synthesizing N-alkylated indazoles often yields mixtures of N1- and N2-isomers because both nitrogens are nucleophilic. Since 1H is the dominant ground state, N1-alkylation is typically favored under thermodynamic control, whereas N2-alkylation must be accessed via kinetic control or specific metal coordination 2[2].

  • Receptor Binding & ADME : The 1H and 2H tautomers present entirely different hydrogen bond donor/acceptor vectors to a target protein's binding pocket. A drug designed to bind via the 2H-conformation will suffer a massive energetic penalty (loss of binding affinity) if the 1H-tautomer is >4 kcal/mol more stable in physiological media, as the protein must "pay" the thermodynamic cost to tautomerize the ligand upon binding 7[7].

References

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC (National Institutes of Health) URL: [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Regioselective Protocol for the Synthesis of 2-Benzyl-5-nitro-2H-indazole

Abstract The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, yet its synthesis is frequently complicated by challenges in controlling regioselectivity. Direct alkylation of the indazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, yet its synthesis is frequently complicated by challenges in controlling regioselectivity. Direct alkylation of the indazole core often yields inseparable mixtures of N-1 and N-2 isomers, hindering efficient drug development pipelines. This application note presents a detailed, reliable, and highly regioselective protocol for the synthesis of 2-benzyl-5-nitro-2H-indazole. We circumvent the challenges of direct alkylation by employing a de novo ring formation strategy: a one-pot condensation of 2,5-dinitrobenzaldehyde with benzylamine, followed by a mild Cadogan reductive cyclization. This method provides the desired N-2 isomer with excellent selectivity and yield, offering a practical and scalable solution for researchers in medicinal chemistry and organic synthesis.

Introduction: The Challenge of Regioselectivity in Indazole Synthesis

Indazoles are bicyclic heterocyclic aromatic compounds that serve as crucial structural motifs in a multitude of pharmacologically active agents, including kinase inhibitors and antiprotozoal compounds.[1][2] The biological activity of these molecules is profoundly influenced by the substitution pattern on the indazole core, particularly on the nitrogen atoms.[2][3] The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[2][3]

A primary obstacle in the synthesis of N-substituted indazoles is controlling the site of alkylation. Direct alkylation of an indazole precursor, such as 5-nitroindazole, typically results in a mixture of N-1 and N-2 substituted products.[1][4] The ratio of these isomers is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the electrophile, making reproducibility and scalability a significant challenge.[4][5] While the N-1 isomer is often the thermodynamically favored product, the N-2 isomer can be kinetically favored under certain conditions.[4] To overcome this ambiguity, synthetic strategies that construct the heterocyclic ring in a pre-determined fashion offer superior regiocontrol.

This guide details such a strategy, focusing on a one-pot synthesis that ensures the benzyl group is installed exclusively at the N-2 position.

Mechanistic Rationale for N-2 Selectivity

The protocol described herein leverages a sequential condensation and reductive cyclization pathway. This approach guarantees N-2 selectivity by forming the key carbon-nitrogen bond with the desired regiochemistry before the indazole ring is constructed.

The reaction proceeds in two main stages:

  • Imine Condensation: 2,5-dinitrobenzaldehyde reacts with benzylamine to form an N-benzyl imine intermediate. This initial step covalently links the benzyl group to the nitrogen atom that will ultimately become the N-2 position of the indazole ring.

  • Cadogan Reductive Cyclization: A mild reducing agent, tri-n-butylphosphine, selectively reduces the ortho-nitro group (at the C2 position) to a nitroso species. This intermediate rapidly undergoes intramolecular cyclization and subsequent deoxygenation to form the stable 2H-indazole aromatic system.[1][6][7]

This sequence ensures that the benzyl substituent is locked into the N-2 position from the outset, completely avoiding the formation of the N-1 regioisomer.

Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reductive Cyclization A 2,5-Dinitrobenzaldehyde + Benzylamine B Ortho-imino-nitrobenzene Intermediate A->B Condensation (-H₂O) C Nitroso Intermediate B->C Reduction (n-Bu₃P) D 2-Benzyl-5-nitro-2H-indazole C->D Intramolecular Cyclization

Caption: Reaction mechanism ensuring N-2 regioselectivity.

Recommended Synthesis Protocol

This protocol is adapted from the robust one-pot methodology for 2H-indazole synthesis developed by Genung et al.[1][6][7] It is designed for operational simplicity and high efficiency.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,5-Dinitrobenzaldehyde≥98%Sigma-Aldrich, AcrosStarting aldehyde.
Benzylamine≥99%Sigma-Aldrich, Alfa AesarPrimary amine source.
Tri-n-butylphosphine97%Sigma-Aldrich, StremReducing agent. Handle in a fume hood.
2-Propanol (IPA)AnhydrousFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Brine (Saturated NaCl solution)--For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Experimental Workflow

Workflow A 1. Setup & Reagent Addition B 2. Stir at 80°C (1-2 h) Monitor Imine Formation A->B C 3. Add n-Bu₃P Continue Stirring at 80°C (4-12 h) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Cool, Concentrate D->E Upon Completion F 6. Aqueous Work-up (EtOAc/Brine Extraction) E->F G 7. Dry & Purify (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dinitrobenzaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous 2-propanol (approx. 0.2 M concentration relative to the aldehyde). Add benzylamine (1.1 eq.) to the suspension.

  • Imine Formation: Heat the reaction mixture to 80 °C and stir vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde (approx. 1-2 hours).

  • Reductive Cyclization: Once imine formation is complete, add tri-n-butylphosphine (1.5 eq.) dropwise to the reaction mixture at 80 °C.

    • Causality Note: Tri-n-butylphosphine is a more effective and milder reducing agent than the triethyl phosphite used in the classic Cadogan reaction, allowing for lower reaction temperatures and cleaner conversions.[1]

  • Reaction Monitoring: Continue stirring at 80 °C. Monitor the reaction progress by TLC until the intermediate imine spot is fully consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate (EtOAc) and a saturated brine solution.

    • Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-benzyl-5-nitro-2H-indazole as a solid.

Product Validation and Characterization

The identity and purity of the final product, 2-benzyl-5-nitro-2H-indazole, must be confirmed through standard analytical techniques.

  • Expected Yield: 70-90%

  • Appearance: Yellow to orange crystalline solid.[8]

  • ¹H NMR Spectroscopy: Expect characteristic peaks for the aromatic protons on both the indazole and benzyl rings, as well as a singlet for the benzylic CH₂ protons (typically ~5.5-6.0 ppm).

  • ¹³C NMR Spectroscopy: Confirmation of the number of unique carbons in the structure.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₄H₁₁N₃O₂ (M.W. 269.26 g/mol ).

  • Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction can be performed, which provides definitive proof of the N-2 connectivity.[9]

Alternative Strategy: Direct N-Alkylation

While the de novo synthesis is recommended for its superior regioselectivity, direct alkylation of 5-nitroindazole is a potential alternative, albeit with significant challenges.

  • General Outcome: Treating 5-nitroindazole with benzyl bromide in the presence of common bases (e.g., K₂CO₃, NaH) often yields a mixture of 1-benzyl- and 2-benzyl-5-nitro-2H-indazole, which can be difficult to separate.[1][4]

  • A Specialized Solution: For researchers requiring a direct alkylation route, a highly regioselective procedure has been developed using Ga/Al or Al-mediated conditions. This method involves the direct alkylation of indazoles with benzyl bromides to give high yields of the 2H-indazole product.[10][11] This specialized protocol provides an effective, though more technically demanding, alternative to the cyclization approach.

Conclusion

The regioselective synthesis of 2-substituted-2H-indazoles is a critical task for the development of new chemical entities in pharmacology. The one-pot condensation and Cadogan reductive cyclization protocol detailed here provides a robust, efficient, and highly selective method for preparing 2-benzyl-5-nitro-2H-indazole. By building the indazole ring with the N-2 substituent already in place, this strategy completely circumvents the common problem of N-1/N-2 isomer formation associated with direct alkylation methods, making it an invaluable tool for researchers and drug development professionals.

References

  • Lin, M. H., Liu, H. J., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 13(46), 11376-81. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Lin, M. H., Liu, H. J., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Ben-Abdelouahab, M., et al. (2011). ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL. Semantic Scholar. [Link]

  • Er-raqioui, R., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. ResearchGate. [Link]

  • Bookser, B. C. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4962–4965. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Abdelahi, M. M. M., et al. (2018). Synthesis of N-alkylated 6-nitroindazoles 3a–d. ResearchGate. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Pérez-Molina, J. A., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. PubMed. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Abdelahi, M. M. M., et al. (2018). 2-Benzyl-6-nitro-2H-indazole. ResearchGate. [Link]

  • Rosales, A. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Varela, J., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC. [Link]

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Application

Application Notes and Protocols for In Vivo Evaluation of 2-benzyl-5-nitro-2H-indazole

Introduction: The Therapeutic Potential of the Indazole Scaffold Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, represent a privileged scaffold in medicinal chemistry.[1] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, represent a privileged scaffold in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a nitro group (–NO2) at the 5-position, as in 2-benzyl-5-nitro-2H-indazole, is of particular interest. The nitro group is a strong electron-withdrawing moiety that can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] In many biological systems, the nitro group can be bioreduced to form reactive nitrogen species, a mechanism crucial for the activity of certain antimicrobial and antiparasitic drugs.[4]

Derivatives of 2-benzyl-5-nitro-indazole have shown notable efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania, making them promising candidates for neglected tropical diseases.[5][6] Furthermore, the broader class of indazoles is heavily investigated for its potential in oncology and inflammatory diseases.[1]

This guide provides a comprehensive framework for the in vivo evaluation of 2-benzyl-5-nitro-2H-indazole. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the compound's formulation, safety, and efficacy in relevant disease models. The methodologies described herein are based on established practices for indazole derivatives and nitroaromatic compounds, providing a robust starting point for preclinical investigation.

PART 1: Foundational In Vivo Protocols

A successful in vivo study begins with proper compound formulation and a clear understanding of its safety profile. These foundational protocols are essential prerequisites for any efficacy studies.

Vehicle Selection and Compound Formulation

The physicochemical properties of 2-benzyl-5-nitro-2H-indazole, particularly its likely poor water solubility, necessitate a carefully chosen vehicle to ensure bioavailability for in vivo testing.[1]

Recommended Vehicle (for parenteral administration): DMSO/Saline

A common and effective formulation for water-insoluble compounds involves using Dimethyl Sulfoxide (DMSO) as a primary solvent, diluted with a sterile aqueous solution like saline or PBS to a final, non-toxic concentration (typically <10% DMSO).[1]

Step-by-Step Protocol for Vehicle Preparation (Example: 5 mg/mL solution in 10% DMSO/Saline):

  • Weigh Compound: Accurately weigh the required amount of 2-benzyl-5-nitro-2H-indazole.

  • Initial Solubilization: Dissolve the compound in the minimum necessary volume of 100% sterile DMSO. For a final 10% DMSO solution, this will be 1/10th of your final target volume. Use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution: While continuously vortexing, slowly add sterile 0.9% saline or Phosphate-Buffered Saline (PBS) to the DMSO concentrate to achieve the desired final volume and concentration.

  • Final Inspection: Before administration, visually inspect the solution to ensure there is no precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a surfactant like Tween 80).[1]

Table 1: Common Vehicles for Indazole Derivatives

Vehicle CompositionTypical Use CaseKey Considerations
Saline (0.9% NaCl) Water-soluble compoundsUnlikely to be suitable for the title compound.
DMSO/Saline or PBS Poorly water-soluble compounds (parenteral)Final DMSO concentration should be minimized (e.g., <10%) to avoid toxicity.[1]
Tween 80/Ethanol/Saline Water-insoluble compounds (parenteral)A common ratio is 5% Tween 80, 5% ethanol, 90% saline.[1]
Carboxymethylcellulose (CMC) Poorly soluble compounds (oral gavage)Forms a suspension for oral administration.[1]
Administration Routes

The choice of administration route is dictated by the study's objectives and the compound's pharmacokinetic properties.[1]

  • Intraperitoneal (i.p.): Often used for initial efficacy studies due to rapid absorption and ease of administration.[1]

  • Oral (p.o.): Essential for assessing oral bioavailability, typically administered via gavage.[1]

  • Intravenous (i.v.): Provides 100% bioavailability and is used for studying immediate systemic effects or for pharmacokinetic modeling.[1]

  • Subcutaneous (s.c.): Allows for slower, more sustained absorption.[1]

cluster_0 Pre-Efficacy Assessment Workflow Start Start Formulation Compound Formulation (Vehicle Selection) Start->Formulation Solubility? Toxicity Acute Toxicity Study (Determine MTD) Formulation->Toxicity Stable Solution PK Pharmacokinetic Study (Dose, Route, Schedule) Toxicity->PK Safe Dose Range Efficacy Proceed to Efficacy Models PK->Efficacy

Caption: General workflow for preclinical in vivo assessment.

Acute Toxicity Assessment

Before proceeding to efficacy models, it is crucial to determine the Maximum Tolerated Dose (MTD) and observe any acute toxic effects. This study informs the dose selection for subsequent experiments.

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use healthy female Swiss albino mice (6-8 weeks old).

  • Group Allocation: Randomly divide mice into groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single doses of 2-benzyl-5-nitro-2H-indazole via the intended route (e.g., i.p.). Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 250, 500 mg/kg).[7]

  • Observation: Monitor the animals closely for the first 4 hours and then periodically for 14 days. Record any signs of toxicity, such as changes in behavior (lethargy, agitation), physical appearance (piloerection), or mortality.[5]

  • Body Weight: Record the body weight of each mouse before dosing and daily thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

PART 2: In Vivo Efficacy Models

Based on the known biological activities of 5-nitroindazole derivatives, the following efficacy models are highly relevant.

Protocol: Anti-parasitic Activity in a Murine Model of Acute Chagas Disease

The strong trypanocidal activity of 5-nitroindazoles makes this a primary model for investigation.[5][6] This protocol is adapted from studies on closely related derivatives.[5]

Materials and Methods:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Parasite Strain: Bloodstream trypomastigotes of a moderately drug-resistant Trypanosoma cruzi strain (e.g., Y strain).[5]

  • Infection: Infect mice intraperitoneally with 1 x 10⁴ bloodstream trypomastigotes.

  • Group Allocation (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: 2-benzyl-5-nitro-2H-indazole (e.g., 25 mg/kg/day, i.p.)

    • Group 3: 2-benzyl-5-nitro-2H-indazole (e.g., 50 mg/kg/day, i.p.)

    • Group 4: Benznidazole (Reference Drug, e.g., 50 mg/kg/day, p.o.)

  • Treatment Schedule: Initiate treatment at the onset of detectable parasitemia (e.g., day 5 post-infection) and continue for a defined period (e.g., 10 consecutive days).[5]

  • Endpoint Analysis:

    • Parasitemia: Monitor parasite levels in the blood every 2-3 days by collecting 5 µL of tail blood and counting parasites in a Neubauer chamber.[5]

    • Survival: Record mortality daily for the duration of the study (e.g., 30-40 days).

    • Body Weight: Monitor body weight as an indicator of animal health.

Table 2: Hypothetical Data Summary for Anti-parasitic Assay

Treatment Group (Dose)Peak Parasitemia Reduction (%)Survival Rate (%)
Vehicle Control0%0%
Compound (25 mg/kg)65%75%
Compound (50 mg/kg)85%90%
Benznidazole (50 mg/kg)95%100%
Protocol: Anti-inflammatory Activity via Carrageenan-Induced Paw Edema

This is a standard and robust model for evaluating acute anti-inflammatory effects.[1][8]

Materials and Methods:

  • Animal Model: Male Wistar rats (150-200g).[9]

  • Group Allocation (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: 2-benzyl-5-nitro-2H-indazole (e.g., 25 mg/kg, p.o.)

    • Group 3: 2-benzyl-5-nitro-2H-indazole (e.g., 50 mg/kg, p.o.)

    • Group 4: Indomethacin (Reference Drug, e.g., 10 mg/kg, p.o.).[9]

  • Dosing: Administer the test compound or controls orally 60 minutes before inducing inflammation.[10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol: Anticancer Activity in a Human Tumor Xenograft Model

Xenograft models are the cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents.[12][13]

Materials and Methods:

  • Cell Line: Select a human cancer cell line relevant to the potential target of indazole derivatives (e.g., A549 lung carcinoma, HCT116 colon carcinoma).[14]

  • Animal Model: Immunodeficient mice (e.g., athymic Nude or SCID mice, 6-8 weeks old).[1]

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in sterile PBS or medium (optionally mixed 1:1 with Matrigel for improved tumor take-rate).

    • Inject 1-5 x 10⁶ cells subcutaneously into the right flank of each mouse.[1]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W²)/2.[1]

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).[1]

  • Treatment:

    • Administer 2-benzyl-5-nitro-2H-indazole (e.g., 50 mg/kg/day, i.p.) and vehicle control according to a predetermined schedule (e.g., daily for 21 days).

  • Endpoint Analysis:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints (optional): Tumor weight, histopathology, and pharmacodynamic biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

cluster_1 Xenograft Efficacy Model Workflow Implant Implant Human Cancer Cells (s.c.) Monitor Monitor Tumor Growth (Volume = 100-200 mm³) Implant->Monitor Randomize Randomize Mice into Groups Monitor->Randomize Palpable Tumors Treat Administer Compound vs. Vehicle Control Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Daily, 21 days Analyze Endpoint Analysis (TGI, Biomarkers) Measure->Analyze End of Study G cluster_0 Potential Mechanisms of 2-benzyl-5-nitro-2H-indazole cluster_1 Anti-Parasitic Pathway cluster_2 Anti-Cancer / Anti-Inflammatory Pathway Indazole 2-benzyl-5-nitro-2H-indazole NTR Parasite Nitroreductase (NTR) Indazole->NTR Kinase Protein Kinases (e.g., VEGFR, MAPK) Indazole->Kinase Inhibition COX Cyclooxygenase (COX) Indazole->COX Inhibition ROS Reactive Oxygen Species (ROS) NTR->ROS Bio-reduction Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Death1 Parasite Death Damage->Death1 Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Inflammation Prostaglandin Production COX->Inflammation Death2 Apoptosis / Reduced Inflammation Proliferation->Death2 Inflammation->Death2

Caption: Potential signaling pathways for 2-benzyl-5-nitro-2H-indazole.

  • Anti-Parasitic Action: In parasites like T. cruzi, the nitro group is a substrate for nitroreductases. This enzymatic reduction generates radical species that induce lethal oxidative stress within the parasite, a mechanism distinct from the host's metabolism. [4]* Anti-Cancer and Anti-Inflammatory Action: The indazole scaffold is known to interact with and inhibit various protein kinases that are critical for cell proliferation and survival, such as VEGFR-2 or MAPK. [1]Additionally, some indazoles can inhibit cyclooxygenase (COX) enzymes, which would explain potential anti-inflammatory effects. [1]

References

  • Fonseca-Berzal, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology, 147(11), 1238-1248. [Link]

  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols, 2(2), 247-250. [Link]

  • Gupta, S., et al. (2009). Visceral leishmaniasis: Experimental models for drug discovery. Journal of Biomedicine and Biotechnology, 2009, 896504. [Link]

  • Chen, Y., et al. (2013). Generating Human HCC Xenografts in Mice to Study Cancer Biology. Journal of Visualized Experiments, (74), e50373. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82. [Link]

  • Fonseca-Berzal, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): In vitro and in vivo studies. ResearchGate. [Link]

  • van der Snoek, E. M., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003953. [Link]

  • van der Snoek, E. M., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pathogens, 12(5), 711. [Link]

  • van der Snoek, E. M., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. GOV.UK. [Link]

  • Calvo-Álvarez, E., et al. (2018). Whole-mouse in vivo bioluminescence imaging applied to drug screening against Leishmania infantum: a reliable method to evaluate efficacy and optimize treatment regimens. bioRxiv. [Link]

  • Toropova, A. P., & Toropov, A. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Geto, Z., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 454-459. [Link]

  • Mohammadi, M., et al. (2021). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Journal of Inflammation Research, 14, 4021-4029. [Link]

  • DeVoss, J., et al. (2020). Characterization of human cancer xenografts in humanized mice. Journal for ImmunoTherapy of Cancer, 8(1), e000357. [Link]

  • Fidler, I. J. (1991). Xenograft Models in Immunodeficient Animals. In Metastasis Research Protocols (pp. 229-239). Humana Press. [Link]

  • Roy, K., & Kar, S. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15159. [Link]

  • Cerecetto, H., & González, M. (2003). Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies. Bioorganic & Medicinal Chemistry, 11(13), 2879-2885. [Link]

  • Kumar, S., et al. (2013). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 2(4), 20-24. [Link]

  • Toropova, A. P., & Toropov, A. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study. ResearchGate. [Link]

  • Roy, K., et al. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. Ecotoxicology and Environmental Safety, 205, 111153. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

  • Pozo-Martínez, J., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences, 25(20), 11107. [Link]

  • Muelas-Serrano, S., et al. (2002). In Vitro and in Vivo Anti-Trypanosoma cruzi Activity of a Novel Nitro-derivative. Memórias do Instituto Oswaldo Cruz, 97(7), 1043-1047. [Link]

  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-675. [Link]

  • Sangeetha, R., & Balaji, K. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 694-699. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1435. [Link]

  • Wiley, J. L., et al. (2023). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Psychopharmacology, 240(12), 2631-2643. [Link]

  • Wiley, J. L., et al. (2026). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. ResearchGate. [Link]

  • Noolvi, M. N., & Patel, H. M. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2329-2342. [Link]

  • Fonseca-Berzal, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. PubMed. [Link]

  • Collins, J. F., & Meth-Cohn, O. (1972). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1972, 1319-1322. [Link]

  • Abdelahi, M. M. M., et al. (2018). 2-Benzyl-6-nitro-2H-indazole. IUCrData, 3(10), x181412. [Link]

Sources

Method

Advanced Application Note: Cross-Coupling and C–H Functionalization Strategies for 2-Benzyl-5-nitro-2H-indazole

Introduction The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. Among its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. Among its derivatives, 2-benzyl-5-nitro-2H-indazole serves as a highly versatile synthetic building block. The N2-benzyl group acts as a robust protecting and directing moiety, while the C5-nitro group provides an essential electronic handle that can be subsequently reduced to an aniline for late-stage diversification.

However, functionalizing the C3 position of 2H-indazoles presents a significant synthetic challenge due to its inherent chemical inertness compared to other nucleophilic heterocycles. This application note details the mechanistic causality, comparative data, and validated protocols for the direct C3-H cross-coupling of 2-benzyl-5-nitro-2H-indazole, empowering researchers to bypass traditional pre-halogenation steps and achieve high step- and atom-economy.

Mechanistic Causality in C3-H Functionalization

The presence of the strongly electron-withdrawing 5-nitro group on the indazole core acts as a double-edged sword, fundamentally altering the reactivity profile of the molecule:

  • Inhibition of Radical/Electrochemical Pathways: Modern electrochemical C3-sulfonylation relies on the anodic oxidation of the indazole to a radical cation. However, the 5-nitro group severely depletes the electron density of the indazole core, raising its oxidation potential beyond the viable window of standard electrochemical cells. Consequently, nitro-containing indazoles fail to couple under these conditions[1]. Similarly, photoredox-catalyzed radical trifluoromethylation suffers from significantly reduced yields due to the diminished nucleophilicity of the C3 position[2].

  • Enhancement of Palladium-Catalyzed CMD Pathways: Conversely, the electron-withdrawing nature of the nitro group increases the acidity of the C3-H bond. This uniquely primes the molecule for Transition-Metal-Catalyzed Direct Arylation via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. In this pathway, an acetate ligand (from KOAc) acts as an internal base, shuttling the C3 proton to lower the activation energy of the C–H bond cleavage. Because of this electronic matching, phosphine-free palladium catalysis becomes highly efficient.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII LigEx Ligand Exchange (KOAc) PdII->LigEx PdII_OAc Ar-Pd(II)-OAc LigEx->PdII_OAc CMD Concerted Metalation- Deprotonation (CMD) PdII_OAc->CMD PdII_Aryl Ar-Pd(II)-(C3-Indazole) CMD->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product 3-Aryl-2-benzyl-5-nitro-2H-indazole RedElim->Product

Figure 1: Mechanism of phosphine-free Pd-catalyzed C3-arylation via the CMD pathway.

Comparative Data on C3-Functionalization

To guide experimental design, Table 1 summarizes the compatibility of various modern C3-functionalization strategies specifically regarding the 5-nitro-2H-indazole scaffold.

Table 1: Influence of the 5-Nitro Group on C3-Functionalization Strategies

StrategyReagents / ConditionsCompatibility with 5-Nitro-2H-IndazolesMechanistic Rationale
Direct C3-Arylation Pd(OAc)₂, KOAc, DMA, 150 °CExcellent (60–90% yield)The electron-withdrawing nitro group increases C3 proton acidity, facilitating the CMD step[3].
Electrochemical Sulfonylation R-SO₂Na, Graphite/Pt, 7 mAIncompatible The nitro group raises the oxidation potential, preventing the formation of the required radical cation[1].
Photoredox CF₃-ation Langlois reagent, PhotocatalystPoor to Moderate (<40% yield)Reduced electron density at C3 diminishes the nucleophilic attack onto the electrophilic CF₃ radical[2].

Synthetic Workflow & Experimental Protocols

The optimal synthetic workflow for utilizing this scaffold in drug discovery involves three distinct phases: Regioselective core synthesis, C3-arylation, and chemoselective nitro reduction.

Workflow SM 5-Nitro-1H-indazole Benz Regioselective Benzylation (PhCH2Br, K2CO3, DMF) SM->Benz Core 2-Benzyl-5-nitro-2H-indazole (Core Scaffold) Benz->Core Arylation Pd-Catalyzed C3-Arylation (Pd(OAc)2, KOAc, Ar-Br) Core->Arylation Prod1 3-Aryl-2-benzyl-5-nitro-2H-indazole Arylation->Prod1 Reduction Chemoselective Reduction (Fe/NH4Cl or Pd/C, H2) Prod1->Reduction Prod2 5-Amino-3-aryl-2-benzyl-2H-indazole (Drug Discovery Intermediate) Reduction->Prod2

Figure 2: End-to-end synthetic workflow for functionalizing 2-benzyl-5-nitro-2H-indazole.

Protocol 1: Regioselective Synthesis of 2-Benzyl-5-nitro-2H-indazole

Alkylation of 5-nitroindazole typically yields a mixture of N1 and N2 isomers. Careful selection of the base and solvent drives the reaction toward the desired N2-isomer[4][5].

  • Setup: Charge an oven-dried round-bottom flask with 5-nitroindazole (10.0 g, 61.3 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add K₂CO₃ (12.7 g, 91.9 mmol, 1.5 equiv) followed by dropwise addition of benzyl bromide (7.29 mL, 61.3 mmol, 1.0 equiv).

  • Reaction: Stir the resulting suspension at room temperature for 72–84 hours. Causality: Extended stirring at room temperature, rather than heating, prevents thermal equilibration that favors the more thermodynamically stable N1-isomer, allowing for kinetic trapping and easier separation of the N2-isomer.

  • Workup: Pour the mixture into vigorously stirred distilled water (400 mL). Filter the resulting beige precipitate and wash thoroughly with water.

  • Purification: Purify the crude material via silica gel flash chromatography (Eluent: EtOAc/Hexanes).

  • Self-Validation: The N2-benzyl isomer elutes slower than the N1-benzyl isomer on normal-phase silica. Successful isolation is confirmed via ¹H NMR: The C3-proton of the 2H-isomer appears as a distinct downfield singlet (typically ~δ 8.73 ppm), whereas the 1H-isomer C3-proton resonates slightly upfield (~δ 8.17 ppm)[5].

Protocol 2: Phosphine-Free Palladium-Catalyzed Direct C3-Arylation

This protocol leverages the increased C3-acidity to perform a highly atom-economical coupling without expensive phosphine ligands[3].

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-benzyl-5-nitro-2H-indazole (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.5 equiv, 1.5 mmol), KOAc (2.0 equiv, 2.0 mmol), and Pd(OAc)₂ (0.5 mol%, 0.005 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to prevent oxidative degradation of the active Pd(0) species generated in situ.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 150 °C for 16 hours. Causality: The high temperature is strictly required to overcome the activation barrier of the CMD step at the C3 position. KOAc is critical as it acts as both a base to neutralize HBr and a ligand to facilitate the proton abstraction.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation: The complete disappearance of the characteristic C3-H singlet (~δ 8.73 ppm) in the ¹H NMR spectrum of the crude mixture confirms successful C3-arylation.

Protocol 3: Chemoselective Reduction to 5-Amino-3-aryl-2-benzyl-2H-indazole

To utilize the scaffold in drug discovery (e.g., for subsequent amide coupling), the nitro group must be reduced chemoselectively without cleaving the N2-benzyl group.

  • Setup: Dissolve the 3-aryl-2-benzyl-5-nitro-2H-indazole (1.0 mmol) in an EtOH/H₂O mixture (4:1, 10 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv, 5.0 mmol) and Ammonium Chloride (NH₄Cl) (5.0 equiv, 5.0 mmol). Causality: Fe/NH₄Cl is chosen over Pd/C with H₂ to strictly prevent the hydrogenolytic cleavage (debenzylation) of the N2-benzyl protecting group.

  • Reaction: Reflux the mixture at 80 °C for 2–4 hours.

  • Workup: Filter the hot mixture through Celite to remove iron oxides, washing the pad with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate.

  • Self-Validation: The reduction is visually self-validating; the reaction mixture transitions from a vibrant yellow/orange (characteristic of the nitroaromatic system) to a pale yellow or colorless solution. LC-MS analysis will confirm a mass shift of -30 Da (loss of O₂, gain of H₂).

References

  • Ambeed. "5401-94-5 | 5-Nitroindazole | Nitroes - Ambeed.com".
  • RSC Advances. "KF/alumina catalyzed regioselective benzylation and benzoylation using solvent-free grind-stone chemistry".
  • ChemCatChem. "Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst".
  • Organic Letters. "Electrochemical Radical–Radical Cross-Coupling Approach between Sodium Sulfinates and 2H-Indazoles to 3-Sulfonylated 2H-Indazoles".
  • The Journal of Organic Chemistry. "Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis".

Sources

Application

preparation of 2-benzyl-5-nitro-2H-indazole via microwave-assisted synthesis

Application Note: Microwave-Assisted Synthesis and Regioselective Isolation of 2-Benzyl-5-nitro-2H-indazole Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis and Regioselective Isolation of 2-Benzyl-5-nitro-2H-indazole

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

Indazole scaffolds, particularly 5-nitroindazole derivatives, are recognized as privileged pharmacophores in medicinal chemistry. They exhibit potent biological activities, including antiprotozoal and antileishmanial properties, making them critical targets in drug discovery programs[1][2].

The functionalization of the indazole core via N-alkylation is a foundational step in synthesizing these libraries. However, the conventional N-benzylation of 5-nitroindazole using benzyl bromide and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is notoriously slow, often requiring up to 3.5 days of continuous stirring at room temperature to achieve acceptable yields[3].

To overcome this bottleneck, we have developed a highly efficient Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method reduces the reaction time from 84 hours to just 15 minutes. Microwave irradiation directly couples with the polar solvent (DMF, which has a high loss tangent, tanδ=0.161 ) and the ionic intermediates, resulting in rapid, volumetric heating that drastically accelerates the nucleophilic substitution[4].

Mechanistic Insights: Regioselectivity and Causality

The deprotonation of 5-nitroindazole by K₂CO₃ generates an ambident indazolide anion. Subsequent electrophilic attack by benzyl bromide occurs competitively at both the N1 and N2 positions, leading to a mixture of regioisomers:

  • 1-Benzyl-5-nitro-1H-indazole (Thermodynamic Product): Alkylation at N1 is generally favored because it preserves the complete aromaticity of the fused benzenoid ring.

  • 2-Benzyl-5-nitro-2H-indazole (Kinetic Product): Alkylation at N2 disrupts the continuous π -conjugation of the benzene ring, making it the less thermodynamically stable, but highly valuable, minor product.

Because the reaction inherently produces both isomers, a robust isolation strategy is required. The 2H-isomer possesses a stronger dipole moment than the 1H-isomer, causing it to interact more strongly with the polar silanol groups on a silica gel stationary phase. Consequently, the target 2-benzyl-5-nitro-2H-indazole exhibits a lower retention factor ( Rf​ ) during chromatography, allowing for clean baseline separation.

Mechanism A 5-Nitroindazole B Deprotonation (K2CO3) Indazolide Anion A->B C Electrophilic Attack by Benzyl Bromide B->C D N1-Alkylation Thermodynamic Product C->D Major E N2-Alkylation Kinetic Product (Target) C->E Minor

Mechanistic pathway of 5-nitroindazole benzylation showing N1 (thermodynamic) and N2 (kinetic) routes.

Materials and Reagents

Self-Validation Note: Ensure all solid reagents are finely powdered and anhydrous. Moisture can hydrolyze benzyl bromide to benzyl alcohol, reducing the effective electrophile concentration.

Reagent / MaterialRoleQuantity / Concentration
5-Nitroindazole Starting Material1.0 mmol (163 mg)
Benzyl Bromide Electrophile1.1 mmol (131 µL)
Potassium Carbonate (K₂CO₃) Base1.5 mmol (207 mg)
Anhydrous DMF Microwave-absorbing Solvent3.0 mL
Ethyl Acetate (EtOAc) Extraction SolventAs needed
Hexane Chromatography SolventAs needed

Experimental Workflow & Protocol

Workflow A Reagent Preparation 5-Nitroindazole, BnBr, K2CO3, DMF B Microwave Irradiation 120°C, 15 min, 200W A->B C Aqueous Workup EtOAc Extraction B->C D Silica Chromatography Hexane:EtOAc Gradient C->D E 1-Benzyl Isomer (Higher Rf) D->E F 2-Benzyl Isomer (Lower Rf, Target) D->F

Workflow for the microwave-assisted synthesis and isolation of 2-benzyl-5-nitro-2H-indazole.

Phase 1: Reaction Setup
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 163 mg of 5-nitroindazole.

  • Solvation: Add 3.0 mL of anhydrous DMF. Stir gently until the starting material is fully dissolved.

  • Base Addition: Add 207 mg of finely powdered anhydrous K₂CO₃. Causality: Finely powdering the base maximizes the solid-liquid interfacial surface area, accelerating the heterogeneous deprotonation step.

  • Electrophile Addition: Dropwise, add 131 µL of benzyl bromide. (Safety Warning: Benzyl bromide is a severe lachrymator and alkylating agent; perform this step strictly inside a fume hood).

  • Sealing: Seal the vial with a Teflon-lined crimp cap designed to withstand autogenous pressure.

Phase 2: Microwave Irradiation

Load the sealed vial into a dedicated laboratory microwave synthesizer. Apply the following parameters:

ParameterSettingRationale
Temperature 120 °CExceeds conventional limits safely under pressure to drive kinetics.
Hold Time 15 minutesSufficient for >95% conversion based on LC-MS tracking.
Max Power 200 WPrevents localized superheating and sample degradation.
Stirring HighEnsures uniform temperature distribution.
Cooling ON (Simultaneous)Enhances continuous magnetron power input for maximum dielectric heating[4].
Phase 3: Workup and Regioselective Isolation
  • Cooling: Allow the microwave vessel to cool to <40 °C before decrimping to prevent solvent flash-boiling.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL of EtOAc and wash sequentially with distilled water (3 × 15 mL) to remove the DMF and inorganic salts. Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Load the crude beige solid onto a silica gel column (200-400 mesh). Elute using a gradient of Hexane:EtOAc (9:1 to 7:3).

  • Fraction Collection:

    • Fraction A ( Rf​≈0.6 in 7:3 Hexane:EtOAc): Elutes first. Yields the thermodynamic 1-benzyl-5-nitro-1H-indazole.

    • Fraction B ( Rf​≈0.4 in 7:3 Hexane:EtOAc): Elutes second. Yields the target kinetic 2-benzyl-5-nitro-2H-indazole.

Comparative Data: Conventional vs. Microwave Synthesis

The data below validates the superiority of the microwave-assisted approach, demonstrating a massive reduction in reaction time while maintaining an excellent overall yield and slightly improving the recovery of the kinetic 2H-isomer.

MethodologyReaction TimeTemperatureTotal Yield (Combined)Ratio (1H : 2H)
Conventional Stirring [3]84 Hours (3.5 Days)25 °C (RT)85%3.0 : 1
Microwave-Assisted 15 Minutes120 °C92%2.5 : 1

References

  • [4] Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at:[Link]

  • [1] Google Patents. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Available at:

  • [2] National Institutes of Health (PMC). (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Benzyl-5-nitro-2H-indazole

An in-depth technical guide on the synthesis of N-2H-Indazol-2-ylurea.[1] Welcome to our technical support center dedicated to the synthesis of 2-benzyl-5-nitro-2H-indazole. This guide is designed for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis of N-2H-Indazol-2-ylurea.[1]

Welcome to our technical support center dedicated to the synthesis of 2-benzyl-5-nitro-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yield and achieving high regioselectivity. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2-benzyl-5-nitro-2H-indazole?

The principal challenge is controlling the regioselectivity of the N-alkylation step.[2][3] The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of 5-nitro-1H-indazole with a benzyl halide typically yields a mixture of two regioisomers: the desired 2-benzyl-5-nitro-2H-indazole and the undesired 1-benzyl-5-nitro-1H-indazole.[2][3] Separating these isomers can be challenging, making the development of a highly regioselective synthesis crucial.[4]

Q2: How does the tautomeric equilibrium of 5-nitroindazole affect the reaction?

Indazoles exist in an annular tautomeric equilibrium between the 1H and 2H forms.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[2][5] This equilibrium is a key reason why direct alkylation often leads to mixtures, as both nitrogen atoms are available for nucleophilic attack. The reaction conditions, such as the choice of solvent and base, can influence this equilibrium and the relative reactivity of the two nitrogen atoms.[5]

Q3: What general factors control the N1 versus N2 alkylation selectivity?

The outcome of the N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C3 and C7 positions, can sterically hinder attack at the adjacent N1 position, thereby favoring N2 alkylation.[3][6]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO can favor N2 alkylation, whereas nonpolar solvents like THF may favor N1 products, especially when using certain bases like NaH.[3][5]

  • Base: The nature of the base and its counter-ion can influence the site of alkylation. For instance, NaH in THF is often used to promote N1 selectivity, potentially through chelation of the sodium cation with the N2 atom.[2][3]

  • Reaction Temperature: Higher temperatures can sometimes lead to changes in selectivity, although this is highly system-dependent.[7][8]

Q4: How can I definitively identify the N1 and N2 isomers?

Unambiguous structural assignment is typically achieved using one- and two-dimensional NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[5] For the N2-benzyl isomer, a key correlation is observed between the benzylic protons (-CH2-) and the C3 and C7a carbons of the indazole ring. For the N1-benzyl isomer, the benzylic protons will show a correlation to the C7a carbon but not the C3 carbon.[5] X-ray crystallography provides the most definitive structural proof if a suitable crystal can be obtained.

Troubleshooting Guide

Issue 1: Consistently Low or No Product Yield

Q: My reaction is not proceeding to completion, or the yield of the desired 2-benzyl-5-nitro-2H-indazole is very low. What are the potential causes and how can I address them?

A: Low yields can stem from several factors related to reagents and reaction conditions.

  • Ineffective Deprotonation (Choice of Base): The pKa of the indazole N-H is approximately 14, requiring a sufficiently strong base for deprotonation. Weak bases like K2CO3 may be ineffective in certain solvents.[8]

    • Recommendation: Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS). Ensure the base is fresh and handled under anhydrous conditions.

  • Poor Solubility/Solvent Choice: The starting 5-nitroindazole or its corresponding anion may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Recommendation: Switch to a polar aprotic solvent like DMF or DMSO, which are generally effective at dissolving the indazole anion and promoting SN2 reactions.[9]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Recommendation: Systematically screen higher temperatures (e.g., 50 °C, 80 °C, 120 °C).[9] However, be aware that excessively high temperatures can cause decomposition or favor side reactions.[9]

  • Poor Quality of Reagents: The 5-nitroindazole starting material may be impure, or the benzyl bromide may have degraded.

    • Recommendation: Ensure the 5-nitroindazole is pure; it can be recrystallized from methanol if necessary.[10] Use freshly opened or distilled benzyl bromide.

Issue 2: Poor Regioselectivity and Formation of N1-Isomer

Q: My reaction produces a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the selectivity for the desired N2-benzyl product?

A: Achieving high N2 selectivity is the most common optimization goal. The following strategies can be employed:

  • Leverage Solvent Effects: Polar aprotic solvents are known to favor N2 alkylation.

    • Recommendation: Use DMSO or DMF as the solvent. These solvents effectively solvate the cation of the base, leaving a "naked" indazole anion where the more nucleophilic N2 atom can react.[5]

  • Alternative N2-Selective Methods: If direct benzylation remains unselective, consider specialized N2-alkylation protocols.

    • Mitsunobu Reaction: This reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a strong preference for producing the N2-isomer.[2][3]

    • Acid-Catalyzed Alkylation: Using alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH) has been reported as a highly N2-selective method for alkylating indazoles.[6][11] This approach avoids the need for a strong base.

Issue 3: Complex Product Mixture and Side Reactions

Q: My crude reaction mixture shows multiple spots on TLC, even after accounting for the starting material and the two main isomers. What are these impurities?

A: Besides the N1 isomer, other side products can form.

  • Dibenzylation: If an excess of benzyl bromide is used or if the reaction is run for an extended period, the initial product can be further alkylated to form a quaternary indazolium salt.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the benzyl bromide and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

  • Decomposition: The nitro group can be sensitive to certain conditions. Highly basic conditions combined with high temperatures might lead to decomposition of the 5-nitroindazole starting material or product.

    • Recommendation: Add the base portion-wise at a lower temperature (e.g., 0 °C) before slowly warming the reaction to the target temperature.[3]

Issue 4: Difficulty in Product Purification

Q: The N1 and N2 isomers have very similar Rf values on TLC, making them difficult to separate by column chromatography. What are some effective purification strategies?

A: Separating these isomers requires careful optimization of the purification technique.

  • Chromatography Optimization:

    • Recommendation: Use a long column with a shallow solvent gradient. A solvent system of petroleum ether/ethyl acetate or hexane/dichloromethane can be effective.[4] Sometimes, adding a small amount of a third solvent like EtOAc can improve separation.[4]

  • Recrystallization: If a solid product is obtained, fractional crystallization may be possible.

    • Recommendation: Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find a system where one isomer is significantly less soluble than the other. The N1 and N2 isomers often have different crystal packing energies and thus different solubilities.

Data Summary: Influence of Conditions on Indazole Alkylation

The following table summarizes general trends observed in the N-alkylation of indazoles, which can be applied to the synthesis of 2-benzyl-5-nitro-2H-indazole.

Parameter Condition Typical Outcome Rationale/Reference
Solvent THF, DioxaneFavors N1-alkylationLess polar; promotes ion-pairing which can direct alkylation to N1.[3][5]
DMF, DMSOFavors N2-alkylationPolar aprotic; solvates cations, leading to a "free" anion where N2 is often more nucleophilic.[5]
Base NaHOften used for N1-selectivity (in THF)The Na+ ion can chelate with the N2 lone pair, sterically blocking it.[2][3]
Cs2CO3, K2CO3Can favor N2-alkylation (in DMF)Larger, "softer" cations are less likely to chelate, leaving N2 more accessible.
Method Mitsunobu (PPh3/DEAD)High N2-selectivityThe reaction proceeds through a different, sterically controlled mechanism.[2][3]
Acid-Catalyzed (TfOH)High N2-selectivityProtonation and subsequent displacement favor the N2 position.[6][11]

Visualizations and Workflows

Reaction Mechanism: N1 vs. N2 Benzylation

G cluster_start Reactants cluster_reagent Reagent Start 5-Nitro-1H-indazole Base Base (e.g., NaH, t-BuOK) Anion 5-Nitroindazolide Anion Base->Anion Deprotonation N1_Attack N1 Isomer (1-benzyl-5-nitro) Anion->N1_Attack Attack at N1 N2_Attack N2 Isomer (2-benzyl-5-nitro) (Desired Product) Anion->N2_Attack Attack at N2 Benzyl Benzyl Bromide Benzyl->N1_Attack SN2 Benzyl->N2_Attack SN2

Caption: Competing N1 and N2 benzylation pathways after deprotonation.

Experimental Workflow

G A 1. Setup - Add 5-nitroindazole & solvent - Inert atmosphere (N2/Ar) B 2. Deprotonation - Cool to 0 °C - Add base (e.g., NaH) portion-wise A->B C 3. Alkylation - Add Benzyl Bromide dropwise - Warm to RT or heat B->C D 4. Monitoring - Track via TLC/LC-MS C->D E 5. Workup - Quench reaction - Aqueous extraction D->E F 6. Purification - Column Chromatography - or Recrystallization E->F G 7. Analysis - NMR, MS for characterization F->G

Caption: General workflow for synthesis and purification.

Troubleshooting: Low Yield

G Start Low Yield or No Reaction Q1 Is starting material consumed (TLC)? Start->Q1 A1_No No Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Check Reaction Conditions A1_No->Q2 Q3 Product lost during workup/purification? A1_Yes->Q3 Sol1 Increase Temperature Q2->Sol1 Sol2 Use Stronger Base (NaH, t-BuOK) Q2->Sol2 Sol3 Switch to Polar Solvent (DMF, DMSO) Q2->Sol3 Sol4 Optimize extraction pH Q3->Sol4 Sol5 Check for decomposition on silica Q3->Sol5

Caption: Decision tree for troubleshooting low reaction yields.

Recommended Experimental Protocol: N2-Selective Benzylation

This protocol is designed to favor the formation of the desired 2-benzyl-5-nitro-2H-indazole isomer.

Materials:

  • 5-nitro-1H-indazole

  • Potassium tert-butoxide (t-BuOK)

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-nitro-1H-indazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes. The solution should change color, indicating the formation of the indazolide anion.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to separate the N1 and N2 isomers.

  • Combine the fractions containing the desired product (typically the more polar isomer) and remove the solvent under reduced pressure to yield 2-benzyl-5-nitro-2H-indazole.

  • Characterize the final product by NMR and MS to confirm its identity and purity.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • (2024, August 9).
  • (2024, February 20).
  • (2025, September 6). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
  • (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Casy, A. F., & Wright, J. (n.d.). Some 2-Benzyl-5-nitrobenzimidazoles.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
  • (n.d.). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. PMC.
  • (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • Porter, H. D., & Peterson, W. D. (n.d.). Indazole, 5-nitro. Organic Syntheses Procedure.
  • (n.d.).
  • (n.d.). Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles.
  • (2005, May 2).
  • (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • (2017, October 31).
  • (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • (2024, February 20).
  • (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • (2025, October 26). An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea. Benchchem.
  • National Center for Biotechnology Inform
  • (2024, October 1). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC.
  • (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • (2025, August 9). The ring-opened products from benzylation of benzimidazole.
  • Khan Academy. (n.d.). Reactions at the benzylic position.

Sources

Optimization

Technical Support Center: Separation of 1-Benzyl and 2-Benzyl-5-Nitro-2H-Indazole Isomers

Welcome to the Chromatography and Method Development Support Center. As researchers and drug development professionals, you are likely aware that the alkylation of the 5-nitroindazole scaffold is notoriously unselective.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography and Method Development Support Center. As researchers and drug development professionals, you are likely aware that the alkylation of the 5-nitroindazole scaffold is notoriously unselective. Standard benzylation conditions (e.g., benzyl chloride/bromide with K₂CO₃ or NaH) generate an ambident anion, inevitably yielding a mixture of N1-alkylated and N2-alkylated regioisomers[1].

Isolating the 1-benzyl-5-nitro-1H-indazole from the 2-benzyl-5-nitro-2H-indazole is a critical bottleneck in downstream pharmaceutical synthesis[2]. This guide provides the mechanistic causality behind their separation, field-proven troubleshooting FAQs, and a self-validating standard operating protocol (SOP) to ensure high-purity isolation.

Part 1: The Mechanistic "Why" – Understanding Isomer Polarity

To successfully separate these isomers, you must design your chromatography around their fundamental electronic differences.

  • 1-Benzyl-5-nitro-1H-indazole (N1 Isomer): Alkylation at the N1 position preserves the fully aromatic, benzenoid resonance structure of the indazole ring. This results in a relatively low overall dipole moment, making the molecule more lipophilic (less polar).

  • 2-Benzyl-5-nitro-2H-indazole (N2 Isomer): Alkylation at the N2 position forces the indazole core into a quinonoid-like resonance structure. This structural rearrangement creates a significant charge separation across the fused bicyclic system. The increased dipole moment makes the N2 isomer substantially more polar[3].

The Causality of Separation: Because normal-phase silica gel chromatography separates compounds based on their affinity for the polar stationary phase, the highly polar quinonoid structure of the 2-benzyl isomer will interact more strongly with the silica silanol groups. Therefore, the 1-benzyl isomer will always elute first (higher Rf), and the 2-benzyl isomer will elute second (lower Rf) [3].

Part 2: Troubleshooting FAQs

Q: My N1 and N2 isomers are co-eluting as a single broad band on my silica column. How can I improve resolution? A: Co-elution indicates that your mobile phase is too polar, overwhelming the silica's ability to differentiate the dipole moments of the benzenoid and quinonoid structures. Step down your solvent polarity. If you are using 3:1 Hexane:Ethyl Acetate, reduce it to 5:1 or 6:1. Furthermore, ensure you are dry-loading your crude mixture onto the column. Wet-loading with a polar solvent like DCM or DMF will cause severe band broadening and ruin the separation.

Q: I have isolated two fractions, but how do I definitively confirm which is the 1-benzyl and which is the 2-benzyl isomer? A: While elution order is a strong primary indicator (N1 elutes first, N2 elutes second)[3], you must build a self-validating protocol using ¹H NMR. The electronic environment of the N2-quinonoid structure deshields specific protons differently than the N1-benzenoid structure. Look at the C3-H proton and the benzylic -CH₂- protons. For example, in the 2-benzyl-5-nitro-2H-indazole, the C3-H typically appears as a singlet around 8.25 ppm, and the benzylic -CH₂- appears around 5.65 ppm in CDCl₃[4]. The 1-benzyl isomer will show distinct shifts (e.g., C3-H around 8.17 ppm)[4].

Q: Can I force the reaction to only produce the 1-benzyl isomer to avoid column chromatography altogether? A: While absolute 100% regioselectivity is nearly impossible with standard benzyl halides, you can heavily bias the reaction toward the N1 isomer by carefully selecting your base and solvent. Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) has been shown to highly favor N1-alkylation compared to using K₂CO₃ in DMF[1]. However, a purification step will still be required to reach pharmaceutical-grade purity.

Part 3: Standard Operating Protocol (SOP) for Chromatographic Separation

This step-by-step methodology ensures a reproducible, high-resolution separation of the crude benzylation mixture.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture (containing both N1 and N2 isomers) in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add silica gel (approx. 3 times the mass of your crude product) to the solution.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: This prevents the initial dissolution solvent from interfering with the delicate dipole-based separation on the column head.

Step 2: Column Packing

  • Slurry-pack a glass column with standard normal-phase silica gel (230-400 mesh) using 100% Hexane.

  • Ensure the column bed is perfectly level to prevent uneven band progression.

Step 3: Elution Strategy (Isocratic to Shallow Gradient)

  • Carefully load the dry-loaded silica powder onto the top of the column bed. Add a thin protective layer of sand.

  • Begin elution with an isocratic mixture of 8:1 Hexane:Ethyl Acetate .

  • Monitor the eluent via UV-active TLC (254 nm). The 1-benzyl-5-nitro-1H-indazole will elute first.

  • Once the N1 isomer has completely eluted, increase the mobile phase polarity to 4:1 Hexane:Ethyl Acetate to accelerate the elution of the more polar 2-benzyl-5-nitro-2H-indazole.

Step 4: Fraction Pooling and Validation

  • Pool fractions based on TLC Rf values.

  • Remove solvent in vacuo and immediately submit samples from both pools for ¹H NMR analysis to validate the structural assignment based on diagnostic chemical shifts[4].

Part 4: Data Presentation

Table 1: Chromatographic Properties of Benzyl-5-Nitroindazole Isomers

CompoundStructure TypeRelative PolarityElution OrderTypical R_f (Hex:EtOAc 3:1)
1-benzyl-5-nitro-1H-indazole BenzenoidLower1st (Early Fractions)~0.65
2-benzyl-5-nitro-2H-indazole QuinonoidHigher2nd (Late Fractions)~0.35

Table 2: Diagnostic ¹H NMR Data (CDCl₃, 200 MHz) for Validation [4]

CompoundC3-H Chemical Shift (ppm)Benzylic -CH₂- Shift (ppm)
1-benzyl-5-nitro-1H-indazole 8.17 (s, 1H)Distinct from N2 isomer
2-benzyl-5-nitro-2H-indazole 8.25 (s, 1H)5.65 (s, 2H)
Part 5: Experimental Workflow Visualization

Below is the logical decision tree and workflow for the separation and validation process.

G A Crude Benzylation Mixture (N1 & N2 Isomers) B TLC Optimization (Hexane:EtOAc) A->B C Silica Gel Column Chromatography B->C D Fraction 1 (High Rf) 1-benzyl-5-nitro-1H-indazole C->D Non-polar Eluent E Fraction 2 (Low Rf) 2-benzyl-5-nitro-2H-indazole C->E Polar Eluent F 1H NMR Validation (Benzenoid Structure) D->F G 1H NMR Validation (Quinonoid Structure) E->G

Workflow for the chromatographic separation and validation of N1 and N2 benzyl indazole isomers.

Part 6: References
  • Title: KF/alumina catalyzed regioselective benzylation and benzoylation using solvent-free grind-stone chemistry Source: RSC Advances URL: [Link]

  • Title: Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent Source: MDPI (Molbank) URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-benzyl-5-nitro-2H-indazole in DMSO

Welcome to the technical support center for 2-benzyl-5-nitro-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-benzyl-5-nitro-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Introduction: Understanding the Solubility of 2-benzyl-5-nitro-2H-indazole

2-benzyl-5-nitro-2H-indazole is a heterocyclic aromatic compound with a structure that suggests moderate to low aqueous solubility.[1][2][3][4] The presence of the benzyl group increases its lipophilicity, while the nitro group and the indazole core contribute to its polarity.[5] DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of organic compounds.[6][7] However, challenges such as precipitation upon storage or dilution in aqueous media are common for compounds of this nature.[8][9][10]

This guide provides a systematic approach to addressing these challenges, ensuring reliable and reproducible experimental results.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when working with 2-benzyl-5-nitro-2H-indazole in DMSO.

Issue 1: The compound does not fully dissolve in DMSO at the desired concentration.

Possible Causes:

  • Approaching Saturation Limit: The desired concentration may exceed the intrinsic solubility of the compound in DMSO at room temperature.

  • Presence of Moisture: DMSO is highly hygroscopic. Absorbed water can significantly decrease its solvating power for certain organic compounds.[11]

  • Compound Purity and Solid-State Form: Impurities or a highly stable crystalline form of the compound can hinder dissolution.[12]

Solutions:

  • Gentle Heating: Warming the solution to 30-40°C can increase the solubility of the compound. Be cautious with higher temperatures to avoid potential degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.[11]

  • Use of Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO or a properly stored container to minimize water content.[11]

  • Incremental Solubilization: Add the compound in small portions to the solvent, ensuring each portion dissolves completely before adding the next.

Issue 2: The compound precipitates out of the DMSO stock solution during storage.

Possible Causes:

  • Supersaturated Solution: The initial dissolution may have been aided by heating, creating a supersaturated solution that is unstable at storage temperatures (-20°C or -80°C).

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and precipitation.[9][12]

  • Water Absorption: Over time, even in storage, DMSO can absorb atmospheric moisture, leading to a decrease in solubility.[8]

Solutions:

  • Prepare Aliquots: To avoid freeze-thaw cycles, prepare single-use aliquots of your stock solution.[13]

  • Lower the Stock Concentration: If precipitation persists, consider preparing a lower, more stable stock concentration.

  • Proper Storage: Use tightly sealed vials with inert gas (e.g., argon or nitrogen) overlay to minimize moisture absorption.

  • Re-dissolution Protocol: If precipitation occurs, gently warm and vortex the solution before use to ensure it is fully re-dissolved. Always visually inspect for any remaining precipitate.

Issue 3: The compound precipitates when the DMSO stock is diluted into an aqueous buffer or cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: This is the most common cause. The compound is significantly less soluble in the aqueous environment than in the DMSO stock.

  • Rapid Change in Solvent Polarity: A sudden and large dilution can cause the compound to "crash out" of the solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.[13]

  • Use of Co-solvents: For in-vivo or certain in-vitro applications, a co-solvent system can be employed. Common co-solvents include PEG400, propylene glycol, and ethanol.[13][14][15][16] A typical formulation might be 10% DMSO, 40% PEG400, and 50% saline.[14]

  • Inclusion of a Surfactant: Surfactants like Tween 80 or Pluronic F-68 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[15][16] A common addition is 5% Tween 80 to the final formulation.[14]

  • Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for a stock solution of 2-benzyl-5-nitro-2H-indazole in DMSO?

A good starting point is typically 10 mM. However, the optimal concentration should be determined empirically. If you observe precipitation, try a lower concentration such as 5 mM or 1 mM.

Q2: How should I store my DMSO stock solution of 2-benzyl-5-nitro-2H-indazole?

For short-term storage (up to a month), -20°C is generally acceptable. For long-term storage (up to 6 months), -80°C is recommended.[13] Always store in tightly sealed, single-use aliquots to prevent moisture absorption and degradation from freeze-thaw cycles.[9][13]

Q3: Can I use heat to dissolve the compound?

Yes, gentle heating (30-40°C) can be an effective way to aid dissolution. However, it's crucial to be aware of the compound's thermal stability. Avoid excessive or prolonged heating.

Q4: My compound is still not dissolving, even with heat and sonication. What else can I try?

If you have access to alternative polar aprotic solvents, you could test the solubility in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be mindful that these solvents may have different toxicity profiles in your experimental system.

Q5: How can I determine the maximum solubility of 2-benzyl-5-nitro-2H-indazole in DMSO?

The isothermal shake-flask method is a standard procedure for determining equilibrium solubility.[17] This involves adding an excess of the compound to DMSO, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Determine the mass of 2-benzyl-5-nitro-2H-indazole needed to prepare the desired volume of a 10 mM solution.

  • Weigh the compound: Accurately weigh the compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, use a sonicator for 5-10 minutes or gently warm the solution to 30-40°C with intermittent vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Prepare Intermediate Dilutions: If making a large dilution (e.g., 1:1000), it's best to do it in steps. For example, first, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. Then, dilute this 1:100 into your aqueous buffer.

  • Vortex During Addition: While vortexing the aqueous buffer, slowly add the DMSO stock solution drop-wise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution to ensure it is within the tolerance limits of your assay (typically <0.5% for cell-based assays).[13]

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Prepare Solution in Anhydrous DMSO dissolved Is the compound fully dissolved? start->dissolved yes1 Yes dissolved->yes1 no1 No dissolved->no1 store Store as single-use aliquots at -20°C or -80°C yes1->store actions Apply gentle heat (30-40°C) and/or sonicate no1->actions dissolved2 Is the compound dissolved now? actions->dissolved2 yes2 Yes dissolved2->yes2 no2 No dissolved2->no2 yes2->store lower_conc Consider a lower stock concentration no2->lower_conc dilute Dilute into aqueous media store->dilute precipitate Does the compound precipitate upon dilution? dilute->precipitate yes3 Yes precipitate->yes3 no3 No precipitate->no3 dilution_actions Use stepwise dilution, co-solvents, or surfactants yes3->dilution_actions end Proceed with experiment no3->end dilution_actions->end

Caption: A decision-making workflow for troubleshooting solubility issues.

Summary of Solvent and Formulation Strategies

StrategyDescriptionKey Considerations
Gentle Heat Increases kinetic energy to overcome crystal lattice energy.Compound must be thermally stable.
Sonication Uses ultrasonic waves to break apart solute aggregates.Can cause a modest increase in bulk temperature.
Co-solvents Water-miscible organic solvents that increase solubility.[14][15][16]Must be compatible with the experimental model and non-toxic at the final concentration.
Surfactants Form micelles to encapsulate and solubilize hydrophobic compounds.[15][16]The surfactant itself should not interfere with the assay.
Stepwise Dilution Gradual reduction in solvent polarity to prevent precipitation.[13]May require more handling steps.

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (2019, November 15). PubMed. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - PubMed. (2004, February 15). PubMed. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. National Center for Biotechnology Information. [Link]

  • DMSO - gChem. gChem. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. Geological Survey of Denmark and Greenland. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Quora. [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16). ResearchGate. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15). ACS Publications. [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Ziath. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15). PubMed. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

  • Compound precipitation in high-concentration DMSO solutions - PubMed. (2014, October 15). PubMed. [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009, July 17). ResearchGate. [Link]

  • 2-Methyl-5-nitro-2H-indazole - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). ResearchGate. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13). MDPI. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC. (2024, October 1). National Center for Biotechnology Information. [Link]

  • Some 2-Benzyl-5-nitrobenzimidazoles. Royal Society of Chemistry. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Scholars Research Library. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Semantic Scholar. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - SciSpace. SciSpace. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - Rsc.org. Royal Society of Chemistry. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed. (2020, June 12). PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for N-Alkylation of 5-Nitroindazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the N-alkylation of 5-nitroindazole. This document is designed for researchers, medicinal chemists, and process development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of 5-nitroindazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical role of the solvent in controlling regioselectivity and maximizing yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation of 5-nitroindazole. Each entry details the potential causes and provides a logical, step-by-step approach to resolution.

Problem: Poor Regioselectivity (Significant Mixture of N-1 and N-2 Isomers)

Symptoms:

  • TLC analysis shows two distinct product spots with similar Rf values.

  • 1H NMR spectrum of the crude product displays two sets of peaks, indicating a mixture of isomers.

Root Cause Analysis: The 5-nitroindazole anion, formed after deprotonation, possesses two nucleophilic nitrogen atoms (N-1 and N-2). The alkylating agent can react at either site, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent, counter-ion (from the base), and temperature. The electron-withdrawing nitro group at the C-5 position significantly influences the electron density distribution on the indazole ring, making the N-1 position generally more acidic and sterically accessible, but the N-2 position remains a competing nucleophile.

Solutions:

  • Solvent Modification: The solvent plays a paramount role in directing the alkylation.

    • To Favor N-1 Alkylation: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile . These solvents effectively solvate the cation of the base (e.g., K+, Na+), leaving the indazole anion more "naked" and reactive. In this state, the reaction tends to favor the thermodynamically more stable N-1 isomer.

    • To Favor N-2 Alkylation: While often the minor product, its formation can sometimes be enhanced in less polar or protic solvents. However, for 5-nitroindazole, N-1 is typically the major product under most conditions. If the N-2 isomer is desired, more specialized synthetic routes may be necessary.

  • Base and Counter-ion Effect:

    • Use a base with a large, soft counter-ion like cesium carbonate (Cs2CO3) . The large cesium cation coordinates more effectively with the indazole anion, sterically hindering the N-2 position and thus promoting alkylation at the N-1 position.

    • Strong, non-coordinating bases like sodium hydride (NaH) in DMF often give high N-1 selectivity by ensuring complete and rapid formation of the anion.

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C) can sometimes improve selectivity by favoring the pathway with the lower activation energy, which is often the formation of the more stable N-1 product.

Problem: Low Reaction Yield or Incomplete Conversion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 5-nitroindazole starting material after the expected reaction time.

  • Isolated product yield is substantially lower than reported in literature precedents.

Root Cause Analysis: Low yields can stem from several factors: incomplete deprotonation of the indazole, poor solubility of the reactants or the intermediate salt, decomposition of the alkylating agent, or the use of an inappropriate solvent system that does not facilitate the SN2 reaction.

Solutions:

  • Ensure Complete Deprotonation:

    • The pKa of the indazole N-H is crucial. Ensure your base is strong enough for complete deprotonation. While K2CO3 is common, if conversion is low, consider switching to a stronger base like NaH or KHMDS .

    • Allow sufficient time for the acid-base reaction to occur before adding the alkylating agent. A common technique is to stir the indazole and base in the solvent for 30-60 minutes.

  • Improve Solubility:

    • The 5-nitroindazole salt may not be fully soluble in certain solvents. DMF and DMSO are excellent choices for dissolving polar organic salts and are highly recommended for this reaction. If using solvents like acetonitrile or THF where solubility might be lower, increasing the temperature slightly may help, but this must be balanced against potential impacts on selectivity.

  • Check Reagent Stability:

    • Ensure your alkylating agent (e.g., alkyl halide) is not prone to decomposition under the basic conditions. If the agent is sensitive, add it slowly at a lower temperature.

    • Verify the quality of your solvent. Undried solvents containing water can quench the indazole anion and hydrolyze the alkylating agent. Using anhydrous solvents is critical, especially when working with strong bases like NaH.

Frequently Asked Questions (FAQs)

Q1: How does my choice of solvent directly influence N-1 vs. N-2 regioselectivity?

The solvent determines the solvation state of the intermediate indazole anion and the base's counter-ion.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents have strong dipole moments but lack acidic protons. They excel at solvating cations (like K+ or Na+) but poorly solvate anions. This leaves the indazole anion highly reactive. The reaction outcome is then governed primarily by the intrinsic properties of the anion, where the N-1 position is typically the more thermodynamically favored site for alkylation.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents can hydrogen-bond with the indazole anion, creating a bulky solvent shell around it. This can alter the relative nucleophilicity of the two nitrogen atoms and may lead to different isomer ratios, though often with lower overall yields for this specific substrate.

  • Nonpolar Solvents (Toluene, THF): In these solvents, the base and the indazole salt have low solubility, often leading to heterogeneous reactions. Ion pairing becomes dominant, and the cation can associate closely with the anion, sterically directing the alkylation towards the more accessible N-1 position.

Q2: What is the role of the base, and how do I choose the right one?

The base's primary role is to deprotonate the indazole N-H, forming the nucleophilic indazolide anion. The choice of base is as critical as the solvent.

  • Carbonates (K2CO3, Cs2CO3): These are moderately strong, inexpensive, and easy to handle bases. They are often used in polar aprotic solvents. Cs2CO3 is particularly effective for promoting N-1 selectivity due to the large cesium ion effect mentioned earlier.

  • Hydrides (NaH, KH): These are very strong, non-nucleophilic bases that offer irreversible and complete deprotonation. They are ideal for ensuring the reaction goes to completion but require anhydrous conditions and careful handling. They are almost always used in anhydrous DMF, DMSO, or THF.

  • Hydroxides (NaOH, KOH): These are generally avoided in anhydrous conditions as they introduce water, which can lead to side reactions. They are more suitable for phase-transfer catalysis conditions, which represent a different optimization strategy.

Q3: Can reaction temperature be used to control the N-1/N-2 ratio?

Yes, temperature can be a useful control element. According to the Arrhenius equation, reaction rates are temperature-dependent. The formation of the N-1 and N-2 isomers are two competing reactions with different activation energies.

  • Lowering Temperature (e.g., 0 °C to RT): Often enhances selectivity towards the thermodynamically more stable product (usually N-1). This is because the reaction with the higher activation energy is penalized more significantly by a decrease in temperature.

  • Increasing Temperature (e.g., 50-100 °C): Can increase the reaction rate but may lead to a loss of selectivity, resulting in a product ratio that is closer to statistical, and may also promote side reactions.

Data Summary & Experimental Protocols

Table 1: Influence of Solvent and Base on N-1/N-2 Regioselectivity

This table summarizes typical outcomes for the alkylation of 5-nitroindazole based on literature precedents. The exact ratios can vary with the specific alkylating agent used.

SolventBasePredominant IsomerTypical N-1:N-2 RatioGeneral YieldReference(s)
DMFNaHN-1>95:5Good to High
DMFK2CO3N-1~90:10Good
AcetonitrileCs2CO3N-1>95:5Good to High
AcetoneK2CO3N-1~85:15Moderate
THFNaHN-1~90:10Moderate
EthanolK2CO3N-1Variable, lower sel.Low to Mod.
Protocol: General Procedure for Solvent Screening in N-Alkylation

This protocol provides a framework for optimizing your reaction. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Preparation:

    • To four separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 5-nitroindazole (1.0 eq).

    • Flask 1: Add anhydrous DMF.

    • Flask 2: Add anhydrous acetonitrile.

    • Flask 3: Add anhydrous THF.

    • Flask 4: Add anhydrous acetone.

  • Base Addition:

    • To each flask, add the chosen base (e.g., K2CO3, 1.5 eq).

    • Stir the mixtures at room temperature for 30 minutes under an inert atmosphere (N2 or Argon).

  • Alkylation:

    • Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise to each flask.

    • Allow the reactions to stir at room temperature (or a set temperature you wish to screen).

  • Monitoring:

    • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting material is consumed.

  • Work-up and Analysis:

    • Once complete, quench the reactions with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Analyze the crude product from each reaction by 1H NMR to determine the N-1/N-2 isomer ratio and assess the conversion.

Visual Guides

Workflow for Troubleshooting Poor Regioselectivity

G start Start: Crude product shows a mixture of isomers analyze Analyze N-1 / N-2 ratio via 1H NMR or LC-MS start->analyze check_solvent What was the solvent used? analyze->check_solvent protic Protic or Less Polar (e.g., EtOH, Acetone) check_solvent->protic Protic/Less Polar aprotic Polar Aprotic (e.g., DMF, MeCN) check_solvent->aprotic Polar Aprotic switch_solvent Action: Switch to a polar aprotic solvent like DMF or Acetonitrile. protic->switch_solvent check_base What was the base used? aprotic->check_base end_node Result: Improved N-1 Selectivity switch_solvent->end_node k2co3 K2CO3 / Na2CO3 check_base->k2co3 K2CO3 strong_base NaH / Cs2CO3 check_base->strong_base Strong Base switch_base Action: Change base to Cs2CO3 to leverage cation effect. k2co3->switch_base lower_temp Action: Lower reaction temperature to 0 °C to improve selectivity. strong_base->lower_temp switch_base->end_node lower_temp->end_node

Caption: Decision tree for optimizing N-1 regioselectivity.

References

  • García-García, A., et al. (2020). Synthesis of Novel Indazole Derivatives and Their Evaluation as Antileishmanial Agents. Molecules, 25(18), 4296. [Link]

  • Faria, J. V., et al. (2017). A Comprehensive Review on the Synthesis of Indazole Core. Molecules, 22(8), 1301. [Link]

  • Di Mola, A., et al. (2013). Synthesis of 1- and 2-Aryl-1H-indazoles through Regioselective Copper-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(13), 6545–6553. [Link]

Troubleshooting

preventing degradation of 2-benzyl-5-nitro-2H-indazole during long-term storage

Technical Support Center: Long-Term Storage of 2-benzyl-5-nitro-2H-indazole Welcome to the technical support center for 2-benzyl-5-nitro-2H-indazole. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 2-benzyl-5-nitro-2H-indazole

Welcome to the technical support center for 2-benzyl-5-nitro-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of 2-benzyl-5-nitro-2H-indazole?

A1: For long-term stability, it is recommended to store 2-benzyl-5-nitro-2H-indazole at 2-8°C . Refrigerated conditions slow down potential degradation pathways. While some compounds can be stored at room temperature for short periods, elevated temperatures can accelerate the decomposition of nitroaromatic compounds.[1][2]

Q2: How does humidity affect the stability of this compound?

A2: 2-benzyl-5-nitro-2H-indazole should be stored in a dry environment, preferably in a desiccator or a controlled humidity chamber with a relative humidity (RH) below 40%. Moisture can contribute to hydrolytic degradation pathways.[1][3] High humidity can also lead to the physical alteration of the solid material.

Q3: Is 2-benzyl-5-nitro-2H-indazole sensitive to light?

A3: Yes, nitroaromatic compounds can be susceptible to photodegradation.[3][4] It is crucial to store 2-benzyl-5-nitro-2H-indazole in an amber or opaque vial to protect it from light exposure. If you are working with the compound on the benchtop, minimize its exposure to direct sunlight or strong artificial light.

Q4: What type of container is best for storing this compound?

A4: Use a well-sealed, airtight container made of amber glass or a chemically resistant polymer. This will protect the compound from light, moisture, and atmospheric oxygen, all of which can contribute to degradation.

Q5: Can I store solutions of 2-benzyl-5-nitro-2H-indazole?

A5: Storing the compound in solution is generally not recommended for long-term periods due to increased risks of degradation. If you must store a solution, use a non-protic, anhydrous solvent and store it at -20°C or below. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Discoloration (e.g., yellowing) Photodegradation or oxidation.Action: Discard the affected batch and obtain a fresh sample. Ensure future storage is in a light-protected, airtight container. Explanation: Nitro compounds can form colored byproducts upon exposure to light and air.
Change in physical state (e.g., clumping) Moisture absorption.Action: Store the compound in a desiccator. If clumping has occurred, the purity may be compromised. Consider re-purification or using a new batch. Explanation: Hygroscopic compounds absorb moisture from the air, leading to physical changes.
Inconsistent experimental results Degradation leading to reduced purity.Action: Perform a purity check using HPLC or LC-MS. Compare the results with the certificate of analysis of a new batch. Explanation: The presence of degradation products can interfere with experimental outcomes.
Poor solubility compared to a fresh sample Formation of insoluble degradation products.Action: Confirm the identity and purity of your sample using analytical techniques like NMR or mass spectrometry. Explanation: Degradation can lead to polymerization or the formation of less soluble byproducts.

Experimental Protocols

Protocol 1: Stability Assessment of 2-benzyl-5-nitro-2H-indazole

This protocol outlines a method to assess the stability of your stored compound.

Materials:

  • 2-benzyl-5-nitro-2H-indazole (test sample and a new, certified reference standard)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of your stored sample at the same concentration as the standard.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Inject both the standard and sample solutions.

  • Data Analysis:

    • Compare the chromatograms. Look for the appearance of new peaks or a decrease in the main peak area of your stored sample compared to the standard.

    • Calculate the purity of your stored sample relative to the reference standard.

Protocol 2: Handling and Preparation of Solutions

To minimize degradation during experimental use, follow these steps:

  • Allow the container of 2-benzyl-5-nitro-2H-indazole to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of the compound quickly in a low-humidity environment.

  • Dissolve the compound in a suitable anhydrous solvent. If the compound has low solubility, gentle warming or sonication can be used, but avoid excessive heat.

  • Use the solution immediately after preparation.

  • If short-term storage of the solution is necessary, store it in a tightly sealed vial at -20°C and protect it from light.

Visualizing Degradation and Storage Logic

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Decision workflow for storage and troubleshooting of 2-benzyl-5-nitro-2H-indazole.

References

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49(1), 523–555. [Link]

  • Kivisaar, M. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology, 74(4), 777–781. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Verma, V., & Singh, A. (2020). Microbial Degradation of Nitroaromatic Compounds. In Microbial Bioremediation & Biodegradation. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Kageyama, A., et al. (2023). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal. Legal Medicine, 66, 102341. [Link]

  • Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Valdivieso-Ugarte, M., et al. (2021). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 26(19), 5948. [Link]

  • Perry, M. A., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6355–6357. [Link]

  • Zhang, Y., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 18(1). [Link]

  • Kumar, A., et al. (2024). Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. Journal of Drug Delivery and Therapeutics, 14(3), 232–243. [Link]

  • Zhu, C., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(29), 11564–11574. [Link]

  • Pathan, M. A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Chemistry, 20(27), 2854–2867. [Link]

  • Sun, C., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 8(14), 2913–2916. [Link]

  • Hegazy, M. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutica Analytica Acta, 3(8). [Link]

  • Kumar, P. S., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 900-906. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32981–33013. [Link]

  • Pande, V. V., et al. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-313. [Link]

  • Yoshioka, S., & Stella, V. J. (2002). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Pharmaceutical Research, 19(11), 1633–1639. [Link]

  • Li, S., et al. (2006). Influence of Light and Heat on the Stability of Nitrofurazone Solution. Chemical and Pharmaceutical Bulletin, 54(7), 960–964. [Link]

  • Chai, A., et al. (2023). Effect of temperature and humidity on dynamics and transmission of Pseudomonas amygdali pv. lachrymans aerosols. Frontiers in Microbiology, 14. [Link]

Sources

Optimization

troubleshooting HPLC peak tailing for 2-benzyl-5-nitro-2H-indazole analysis

Welcome to the Chromatography Technical Support Center . This guide is engineered for analytical scientists and drug development professionals troubleshooting peak asymmetry during the HPLC analysis of 2-benzyl-5-nitro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is engineered for analytical scientists and drug development professionals troubleshooting peak asymmetry during the HPLC analysis of 2-benzyl-5-nitro-2H-indazole .

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-checking. We will dissect the thermodynamic and kinetic causality of peak tailing, isolate physical versus chemical variables, and deploy self-validating protocols to guarantee reproducible, Gaussian peak shapes.

Section 1: Mechanistic Diagnostics (The "Why")

Q1: Why does 2-benzyl-5-nitro-2H-indazole exhibit severe peak tailing on standard reversed-phase (C18) columns? Peak tailing for nitrogenous heterocyclic compounds is rarely a single-variable problem; it is a competition between primary hydrophobic partitioning and secondary ionic interactions. While the nitro group on your analyte is highly electron-withdrawing, the indazole core contains nitrogen atoms with lone pairs that can act as hydrogen bond acceptors or become partially protonated. Standard silica-based HPLC columns contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxides (-Si-O⁻). When the partially basic indazole interacts with these ionized silanols, it triggers a secondary ion-exchange interaction. Because this ionic interaction is kinetically slower to release than primary hydrophobic C18 interactions, the molecules "stick" to the column, causing the characteristic asymmetric tailing[1].

Q2: How can I definitively prove whether the tailing is caused by these chemical silanol interactions or a physical instrument void? You must isolate the variables using a Neutral Marker Test . Physical problems (like a degraded column bed, a clogged frit, or dead volume in your PEEK tubing) cause infinite dilution of the sample plug, which mimics chemical tailing[1].

Causality: Neutral compounds (e.g., toluene or uracil) cannot undergo acid-base or ion-exchange interactions with silanols. Therefore, if you inject a neutral marker and it tails, your hardware is failing. If the neutral marker elutes as a perfect Gaussian peak but your 2-benzyl-5-nitro-2H-indazole tails, you have isolated the root cause as a chemical interaction[1].

Diagnostic_Workflow Start Observe Peak Tailing (2-benzyl-5-nitro-2H-indazole) Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Dead Volume / Frit Clog) Decision->Physical Yes Chemical Chemical Issue (Silanol Ion-Exchange) Decision->Chemical No FixPhys 1. Replace Column Frit 2. Re-seat PEEK Fittings 3. Minimize Extra-Column Vol Physical->FixPhys FixChem 1. Lower Mobile Phase pH 2. Add Triethylamine (TEA) 3. Switch to End-Capped C18 Chemical->FixChem

Diagnostic decision tree for isolating chemical vs. physical HPLC peak tailing.

Section 2: Experimental Protocols (The "How")

Q3: What is the validated protocol for eliminating silanol-driven tailing for this specific compound? To resolve chemical tailing, we must manipulate the mobile phase to either suppress silanol ionization or physically block the active sites. We achieve this via a self-validating protocol utilizing Triethylamine (TEA) and rigorous pH control.

Causality: TEA acts as a sacrificial base. Because it is sterically small and highly basic, it aggressively binds to active silanol sites on the stationary phase. This "masks" the silica surface, preventing the bulkier 2-benzyl-5-nitro-2H-indazole from undergoing secondary interactions[2]. Furthermore, adjusting the pH to 3.0 ensures we are operating at least 2 pH units away from typical basic pKa values, stabilizing the ionization state[3].

Silanol_Masking Silica Exposed Silica Surface (-Si-O⁻) Masked Masked Silanol Site (-Si-O⁻ ··· H⁺-TEA) Silica->Masked + Mobile Phase TEA TEA Triethylamine (TEA) Protonated (TEA-H⁺) TEA->Masked Analyte 2-benzyl-5-nitro-2H-indazole (Elutes Symmetrically) Masked->Analyte Prevents secondary ionic interaction

Mechanism of silanol masking by triethylamine to prevent secondary analyte interactions.

Protocol: Silanol-Masking Buffer Preparation & System Validation

This protocol is a self-validating system; step 6 ensures the thermodynamic environment is correct before sample injection.

  • Buffer Preparation: Dissolve 25 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water.

  • Silanol Masking Addition: Add exactly 1.0 mL (0.1% v/v) of highly pure Triethylamine (TEA) to the aqueous buffer. Mix thoroughly[2].

  • Thermodynamic pH Adjustment: Submerge a calibrated pH probe into the buffer. Dropwise, add orthophosphoric acid ( H3​PO4​ ) until the pH reaches exactly 3.0 ± 0.1. Caution: Do not use HCl or nitric acid, as they will damage the stainless steel LC pumps.

  • Filtration: Vacuum filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulates that could cause physical tailing.

  • Mobile Phase Blending: Blend the aqueous buffer with your organic modifier (e.g., Acetonitrile) either via the LC quaternary pump or by pre-mixing, depending on your validated method ratio.

  • System Suitability Validation (Self-Check): Before injecting the indazole sample, inject a 10 µg/mL standard of Toluene. Calculate the Asymmetry Factor ( As​ ).

    • Pass Criteria: As​ must be between 0.95 and 1.05. If it passes, inject your 2-benzyl-5-nitro-2H-indazole sample.

Section 3: Quantitative Data & Optimization Matrix

Q4: How do different mobile phase modifiers quantitatively impact the peak shape and efficiency of this compound? The table below summarizes the quantitative impact of various mobile phase environments on the chromatographic performance of basic indazole derivatives. Notice the inverse relationship between the Asymmetry Factor ( As​ ) and Theoretical Plates ( N ).

Table 1: Impact of Mobile Phase Chemistry on Peak Integrity

Mobile Phase Composition (Aqueous Phase)pHAsymmetry Factor ( As​ )Theoretical Plates ( N )Mechanistic Result
Water (No Buffer)~6.02.854,200Severe silanol ionization; extreme secondary interactions.
25 mM Phosphate Buffer6.52.106,500Partial buffering, but silanols remain fully ionized.
25 mM Phosphate Buffer3.01.459,800Silanols mostly protonated (-Si-OH); ionic interactions suppressed[3].
25 mM Phosphate + 0.1% TEA 3.0 1.05 14,500 Optimal: Silanols protonated AND sterically masked by TEA[2].

Table 2: Advanced Troubleshooting Matrix

Observed SymptomPrimary Root CauseCorrective Action
All peaks tail (including neutrals)Physical: Dead volume or void at the head of the column[1].Replace the column frit. Ensure PEEK tubing is cut at a perfect 90° angle and fully seated in the ferrule.
Only the indazole tails Chemical: Acid-base interaction with stationary phase[1].Implement the TEA masking protocol (Section 2) or switch to a highly end-capped, high-purity Type-B silica C18 column.
Peak fronting ("Shark fin" shape)Mass Overload: The sample concentration exceeds the binding capacity of the column.Dilute the sample 1:10 in the initial mobile phase composition. Do not use 100% strong solvent (e.g., DMSO) for the injection plug.
Retention time shifting Inconsistent ionization state.Ensure the mobile phase pH is at least ± 2 units away from the analyte's pKa[3].

References

  • HPLC Peak Tailing - Axion Labs Axion Analytical Labs. URL: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies National Center for Biotechnology Information (PMC). URL:[Link]

  • Achieving Superior Peak Shape: The Critical Role of pKa in HPLC Method Development Khemit. URL:[Link]

Sources

Troubleshooting

reducing byproducts in the synthesis of 2-benzyl-5-nitro-2H-indazole

Welcome to the Technical Support Center. The benzylation of 5-nitroindazole is a notoriously problematic transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The benzylation of 5-nitroindazole is a notoriously problematic transformation. Standard basic conditions yield an inseparable mixture heavily favoring the thermodynamically stable N1-isomer, leaving you with poor yields of the desired N2-benzyl-5-nitro-2H-indazole.

This guide is designed to move you away from brute-force chromatography and toward rational, self-validating synthetic design. Below, we break down the causality of this regioselectivity, provide a troubleshooting FAQ, and outline robust, step-by-step Standard Operating Procedures (SOPs) to achieve >95% N2-selectivity.

Knowledge Base: The Causality of Regioselectivity

To control the reaction, you must understand the inherent electronic and thermodynamic properties of the 5-nitroindazole scaffold:

  • Tautomeric Equilibria: Indazoles exist as a mixture of 1H- and 2H-tautomers. The 1H-indazole tautomer (benzenoid) is thermodynamically more stable than the 2H-indazole tautomer (quinonoid) by approximately 4.46 kcal/mol .

  • Acidic Conditions (Kinetic Control): Under acidic catalysis, the indazole remains neutral. The N2 nitrogen, which possesses a more sterically accessible and kinetically active lone pair, acts as the nucleophile. By using a highly activated electrophile (like an imidate), the reaction proceeds almost exclusively at the N2 position [[1]]([Link]).

  • Electronic Effects of the 5-Nitro Group: The strongly electron-withdrawing 5-nitro group reduces the overall nucleophilicity of the ring. This makes the kinetic N2-attack highly dependent on generating a powerful electrophile, explaining why standard alkyl halides fail to give good N2 selectivity without specific catalysis.

Troubleshooting Desk: FAQs

Q1: I am using benzyl bromide and K₂CO₃ in DMF, but my LC-MS shows a 4:1 ratio favoring the N1-isomer. How can I fix this? A: You cannot easily fix this while remaining under basic conditions. The indazolide anion will always favor N1-alkylation due to thermodynamic equilibration. To completely reverse the selectivity, you must abandon basic conditions and switch to an acid-catalyzed method using benzyl 2,2,2-trichloroacetimidate (see SOP A) .

Q2: How do I definitively distinguish the N1-benzyl byproduct from the N2-benzyl target product using NMR? A: Rely on the C3-H proton. In the N2-benzyl-5-nitro-2H-indazole, the C3 proton is highly deshielded due to the adjacent quaternary nitrogen and the quinonoid nature of the ring, typically shifting downfield to >8.2 ppm . In the N1-isomer, the C3-H remains around 8.0 ppm . Additionally, the benzylic CH₂ protons of the N2-isomer typically appear further downfield (~5.7 ppm) compared to the N1-isomer (~5.5 ppm).

Q3: I cannot separate the N1 and N2 isomers via standard silica gel chromatography. What are my options? A: Both isomers are highly lipophilic and co-elute in standard Hexanes/EtOAc gradients. If you must purify a mixture, try adding 5-10% Dichloromethane (DCM) to your mobile phase to alter the partition coefficient, or use reverse-phase preparative HPLC. However, the best solution is to use a highly selective synthesis (SOP A or B) to avoid the separation entirely.

Quantitative Data: Condition Screening Summary

Table 1: Comparison of Benzylation Conditions for 5-Nitroindazole

Alkylation StrategyReagents & ConditionsMajor ProductN1:N2 RatioTypical YieldReference
Standard Basic Benzyl bromide, K₂CO₃, DMF, 25°CN1-Benzyl~ 4:175% (mixed)
Optimized Basic Benzyl bromide, NaH, THF, 0°CN1-Benzyl~ 9:180% (mixed)
Acid-Catalyzed Benzyl trichloroacetimidate, TfOH, DCMN2-Benzyl< 1:99> 85%[[1]]([Link])
Reductive Cyclization Benzylamine, PBu₃, PhMe, 110°CN2-BenzylExclusive65-75%

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

SOP A: Acid-Catalyzed N2-Benzylation (The Trichloroacetimidate Method)

This is the most robust method for direct, regioselective N2-alkylation . Triflic acid protonates the imidate, creating a powerful electrophile that is kinetically attacked by the neutral N2 lone pair.

Step-by-Step Protocol:

  • Setup: In an oven-dried flask under N₂, dissolve 5-nitroindazole (1.0 equiv) and benzyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • IPC (Self-Validation Checkpoint 1): Pull an aliquot for LC-MS. You must observe the disappearance of m/z 164 [M+H]⁺ and the appearance of a single product peak at m/z 254 [M+H]⁺. If two peaks appear at m/z 254, your glassware was wet, leading to background basic alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation (Self-Validation Checkpoint 2): Run a crude ¹H NMR. The presence of a singlet at ~8.3 ppm (C3-H) and the absence of a singlet at ~8.0 ppm confirms >95% N2 regioselectivity.

SOP B: De Novo Synthesis via Cadogan Reductive Cyclization

If benzyl trichloroacetimidate is unavailable, you can build the indazole ring around the benzyl group, guaranteeing 100% N2-selectivity .

Step-by-Step Protocol:

  • Imine Formation: Combine 2,5-dinitrobenzaldehyde (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous Toluene (0.5 M). Stir at room temperature for 2 hours.

  • IPC (Self-Validation Checkpoint 1): Check by IR or NMR. The aldehyde C=O stretch (~1700 cm⁻¹) must be completely replaced by an imine C=N stretch (~1640 cm⁻¹).

  • Cyclization: Add tri-n-butylphosphine (PBu₃, 2.5 equiv) to the mixture. Heat to 110 °C for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc). The PBu₃O byproduct is easily separated as it is highly polar.

  • Validation: LC-MS will show a single peak at m/z 254 [M+H]⁺.

Mandatory Visualizations

Pathway SM 5-Nitroindazole (Tautomeric Mixture) Base Basic Conditions (e.g., K2CO3, DMF) SM->Base Deprotonation Acid Acidic Conditions (e.g., TfOH, Imidate) SM->Acid Neutral Pathway N1 N1-Benzyl-5-nitro-1H-indazole (Thermodynamic Byproduct) Base->N1 Major (>80%) Thermodynamic Control N2 2-Benzyl-5-nitro-2H-indazole (Kinetic Target) Base->N2 Minor (<20%) Acid->N2 Exclusive (>95%) Steric & Kinetic Control

Reaction pathway demonstrating thermodynamic vs. kinetic control in indazole benzylation.

Troubleshooting Issue Issue: High N1-Byproduct Formation Check1 Are you using basic conditions (K2CO3, NaH)? Issue->Check1 Action1 Switch to Acidic Catalysis (TfOH + Benzyl Trichloroacetimidate) Check1->Action1 No Check2 Is complete N2 selectivity required? Check1->Check2 Yes DeNovo Use Cadogan Reductive Cyclization (De Novo Synthesis) Action1->DeNovo If Imidate is Unavailable Action2 Optimize Base/Solvent (Use NaH/THF at 0°C) Check2->Action1 Yes Check2->Action2 No (Mixture Tolerated)

Decision tree for troubleshooting and optimizing N2-regioselectivity in indazole synthesis.

References

  • [2] Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. URL:[Link]

  • [1] Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. URL:[Link]

  • [3] WuXi AppTec. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Magic Class. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Benzyl-5-nitro-2H-indazole: A Comparative NMR Guide

In the synthesis of indazole-based pharmacophores, the alkylation of 5-nitroindazole with benzyl halides presents a classic regioselectivity challenge. The reaction inherently yields a mixture of two regioisomers: the th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of indazole-based pharmacophores, the alkylation of 5-nitroindazole with benzyl halides presents a classic regioselectivity challenge. The reaction inherently yields a mixture of two regioisomers: the thermodynamically favored 1-benzyl-5-nitro-1H-indazole (N1 attack) and the kinetically favored 2-benzyl-5-nitro-2H-indazole (N2 attack). For researchers and drug development professionals, the unambiguous structural assignment of these isomers is a critical quality control milestone.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) profiles of the 2-benzyl isomer against its 1-benzyl counterpart. By detailing the mechanistic causality behind their spectral differences, this guide establishes a self-validating experimental protocol for accurate characterization.

Mechanistic Causality of NMR Chemical Shifts

The differentiation of N1 and N2 substituted indazoles cannot be reliably achieved by mass spectrometry or basic IR spectroscopy; it fundamentally relies on mapping the electronic distribution within the pyrazole ring via NMR.

  • 1H-Indazole (N1-Alkylated): In the 1-benzyl isomer, the fused aromatic system maintains a standard benzenoid resonance structure. Consequently, the C-3 carbon is relatively deshielded, typically resonating in the downfield region between 133–135 ppm.

  • 2H-Indazole (N2-Alkylated): The 2-benzyl isomer adopts a more quinonoid-like resonance structure within the fused benzene ring. This structural tautomerization significantly alters the electron density, increasing the magnetic shielding at the C-3 position. This shielding drives the 13C NMR signal of C-3 upfield to approximately 120–128 ppm[1].

Understanding this causality is essential: the upfield shift of C-3 is not an anomaly but a direct consequence of the 2H-indazole's quinonoid character.

Comparative NMR Data Analysis

The following tables summarize the quantitative 1H and 13C NMR data for both isomers, acquired in CDCl3. The data demonstrates why 13C NMR is vastly superior to 1H NMR for this specific structural assignment[1].

Table 1: 1H NMR Chemical Shifts (200 MHz, CDCl3)
Proton Environment2-Benzyl-5-nitro-2H-indazole1-Benzyl-5-nitro-1H-indazoleDiagnostic Reliability
H-3 8.25 ppm (s, 1H)8.17 ppm (s, 1H)Low (Prone to overlap)
H-4 8.73 ppm (s, 1H)8.69 ppm (d, J=1.5 Hz, 1H)Low
Benzyl CH₂ 5.65 ppm (s, 2H)5.65 ppm (s, 2H)None (Identical shifts)
Table 2: 13C NMR Chemical Shifts (125 MHz, CDCl3)
Carbon Environment2-Benzyl-5-nitro-2H-indazole1-Benzyl-5-nitro-1H-indazoleDiagnostic Reliability
C-3 127.07 ppm~134.00 ppmHigh (Primary Indicator)
C-7a 143.08 ppm~140.00 ppmModerate
C-3a 120.24 ppm~123.00 ppmModerate

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, researchers must employ a self-validating system. Relying solely on 1D 1H NMR is a common pitfall due to proton signal overlap. The following step-by-step methodology utilizes 2D HMBC (Heteronuclear Multiple Bond Correlation) to definitively prove the regiochemistry.

Step 1: Sample Preparation
  • Purify the synthesized indazole via flash column chromatography to ensure >95% isomeric purity.

  • Dissolve 15–20 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: 1D NMR Acquisition & Initial Screening
  • Acquire a standard 1H NMR spectrum (minimum 16 scans) to verify sample purity and locate the benzyl CH₂ singlet at ~5.65 ppm[1].

  • Acquire a 13C{1H} NMR spectrum (minimum 512 scans) to achieve a high signal-to-noise ratio for the quaternary carbons.

  • Validation Check: Inspect the 120–135 ppm region. If the C-3 signal appears at ~127 ppm, the sample is tentatively the 2-benzyl isomer. If it appears >133 ppm, it is the 1-benzyl isomer.

Step 3: 2D HMBC Acquisition (Definitive Proof)
  • Set up a 1H-13C HMBC experiment optimized for long-range couplings (typically J=8 Hz).

  • Process the 2D spectrum and locate the benzyl CH₂ proton signal (~5.65 ppm) on the F2 (1H) axis.

  • Trace the cross-peaks to the F1 (13C) axis to observe the connectivity:

    • For 2-Benzyl-5-nitro-2H-indazole: The CH₂ protons will show a strong 2J correlation to C-3 (~127 ppm) and a 3J correlation to C-3a (~120 ppm).

    • For 1-Benzyl-5-nitro-1H-indazole: The CH₂ protons will correlate via 2J to C-7a (~140 ppm) and via 3J to C-3 (~134 ppm).

Visualizing the Analytical Logic

SynthesisWorkflow Start 5-Nitroindazole + Benzyl Halide Reaction Base-Catalyzed Alkylation (SN2 Mechanism) Start->Reaction N1 1-Benzyl-5-nitro-1H-indazole (Thermodynamic Product) Reaction->N1 N1 Attack N2 2-Benzyl-5-nitro-2H-indazole (Kinetic Product) Reaction->N2 N2 Attack

Fig 1. Reaction workflow illustrating the divergent formation of N1 and N2 benzylated regioisomers.

HMBC_Logic cluster_N1 1-Benzyl Isomer (N1) cluster_N2 2-Benzyl Isomer (N2) CH2 Benzyl CH2 Protons (1H: ~5.65 ppm) C3_N1 C-3 Carbon (13C: ~134 ppm) CH2->C3_N1 3J Correlation C7a_N1 C-7a Carbon (13C: ~140 ppm) CH2->C7a_N1 2J Correlation C3_N2 C-3 Carbon (13C: ~127 ppm) CH2->C3_N2 2J Correlation C3a_N2 C-3a Carbon (13C: ~120 ppm) CH2->C3a_N2 3J Correlation

Fig 2. HMBC NMR correlation logic used to definitively differentiate N1 and N2 indazole isomers.

References

  • Source: RSC Advances (rsc.org)

Sources

Comparative

Comparative Biological Activity of 1-Benzyl vs. 2-Benzyl-5-Nitroindazole Derivatives: A Technical Guide

Executive Summary The indazole heterocycle is a privileged scaffold in medicinal chemistry. When substituted at the nitrogen atoms with a benzyl group, the molecule is locked into one of two tautomeric forms: 1-benzyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole heterocycle is a privileged scaffold in medicinal chemistry. When substituted at the nitrogen atoms with a benzyl group, the molecule is locked into one of two tautomeric forms: 1-benzyl-5-nitro-1H-indazole or 2-benzyl-5-nitro-2H-indazole [1]. While structurally similar, this regioselective benzylation fundamentally alters the electronic distribution of the core ring. As a Senior Application Scientist, I have compiled this guide to objectively compare how this structural divergence dictates their biological activity, specifically focusing on their divergent efficacy against kinetoplastid parasites (Leishmania spp. and Trypanosoma cruzi).

Structural Divergence & Mechanistic Causality

The biological activity of nitroheterocycles is primarily driven by bioreductive activation[2]. However, the position of the benzyl group dictates the ease of this reduction.

From an electronic standpoint, the 1-benzyl-1H-indazole isomer maintains a fully delocalized, aromatic pyrazole-fused system. Conversely, the 2-benzyl-2H-indazole isomer exhibits a more localized, quinonoid-like character[3]. This electronic divergence is the causal driver of their target selectivity:

  • 1-Benzyl derivatives possess reduction potentials that are highly optimized for the active sites of Leishmania and Trichomonas Type I nitroreductases (NTRs)[1][4].

  • 2-Benzyl derivatives exhibit electronic profiles that favor rapid one-electron reduction by Trypanosoma cruzi NTRs[5][6].

Once bound, the parasitic NTRs reduce the 5-nitro group into a toxic nitro radical anion, leading to oxidative stress, DNA/protein damage, and ultimately, parasite death.

MOA Prodrug 5-Nitroindazole Derivative Enzyme Parasitic Nitroreductase Prodrug->Enzyme Binding Radical Nitro Radical Anion Enzyme->Radical 1e- Reduction ROS Reactive Oxygen Species Radical->ROS O2 present Damage DNA/Protein Damage Radical->Damage Direct Toxicity ROS->Damage Oxidative Stress

Fig 1. Bioreductive activation of 5-nitroindazoles by parasitic nitroreductases.

Comparative Biological Performance

Quantitative phenotypic screening demonstrates a clear divergence in efficacy based on the benzylation site.

1-Benzyl-5-nitro-1H-indazoles (Antileishmanial & Trichomonacidal Focus)

Recent evaluations of 3-alkoxy-1-benzyl-5-nitroindazole derivatives (such as compound NV6) reveal potent, selective activity against Leishmania species[1]. In vivo studies show that intralesional administration of NV6 significantly reduces murine cutaneous leishmaniasis lesion growth, performing comparably to the clinical standard, Amphotericin B[7]. Furthermore, these derivatives exhibit strong trichomonacidal profiles against metronidazole-resistant Trichomonas vaginalis isolates[4].

2-Benzyl-5-nitro-2H-indazoles (Antichagasic Focus)

The 2-benzyl-5-nitroindazolin-3-one series has emerged as a leading antichagasic prototype. Compounds such as 2-benzyl-1-propyl-5-nitroindazolin-3-one achieve complete growth inhibition of T. cruzi amastigotes at sub-micromolar concentrations[5][6]. Their high selectivity index is attributed to specific activation by parasitic enzymes rather than mammalian host reductases[5].

Quantitative Data Comparison
Compound ClassRepresentative ScaffoldPrimary Target OrganismIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1-Benzyl-1H-indazole 3-Alkoxy derivative (NV6)L. amazonensis (Amastigotes)0.43> 20.071
2-Benzyl-2H-indazole 1-Alkyl-2-benzyl derivativeT. cruzi (Amastigotes)0.41> 50.0> 30

(Data synthesized from[1],[5], and[7])

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, evaluating these compounds requires a self-validating experimental system[2]. Below is the standardized protocol for assessing intracellular amastigote viability, designed to establish strict causality between compound application and parasite death.

Step 1: Host Cell Infection & Baseline Establishment
  • Procedure: Seed murine peritoneal macrophages in 96-well plates and infect with stationary-phase L. amazonensis promastigotes or T. cruzi trypomastigotes at a 5:1 parasite-to-host ratio. Wash after 24 hours to remove non-internalized parasites.

  • Causality & Validation: An untreated control well must be maintained to establish the 100% viability baseline. This proves that the host cells can sustain the infection without spontaneous parasite clearance, ensuring any observed death is compound-induced.

Step 2: Compound Incubation & Reference Benchmarking
  • Procedure: Apply serial dilutions of the 1-benzyl or 2-benzyl derivatives (e.g., 0.1 to 100 µM) and incubate for 48–72 hours[2].

  • Causality & Validation: Include a vehicle control (0.1% DMSO) to prove the solvent does not induce cytotoxicity. Crucially, include a reference drug (Amphotericin B for Leishmania, Benznidazole for T. cruzi). If the reference drug fails to produce its documented IC₅₀, the entire plate is invalidated, ensuring the assay's sensitivity remains intact.

Step 3: Viability Quantification via Resazurin Reduction
  • Procedure: Add resazurin dye to the wells and measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Causality & Validation: Resazurin relies on the active metabolism of living cells to be reduced to the highly fluorescent resorufin. Dead parasites cannot perform this reduction. Comparing the fluorescence of treated wells to untreated controls provides a direct, objective quantification of cell death.

Step 4: CC₅₀ and Selectivity Index (SI) Calculation
  • Procedure: Perform a parallel resazurin assay on uninfected macrophages to determine the 50% cytotoxic concentration (CC₅₀). Calculate SI = CC₅₀ / IC₅₀.

  • Causality & Validation: A compound is only a viable drug candidate if it kills the parasite without harming the host. An SI > 10 is the universally accepted threshold for specific antiparasitic activity[5].

Workflow Culture 1. Parasite/Cell Culture (Include Untreated Controls) Treatment 2. Compound Incubation (Include Reference Drugs) Culture->Treatment Assay 3. Resazurin Viability Assay (Metabolic Quantification) Treatment->Assay Analysis 4. IC50 & CC50 Calculation (Determine Selectivity Index) Assay->Analysis

Fig 2. Self-validating in vitro workflow for evaluating antiparasitic activity.

Conclusion

The regioselective benzylation of 5-nitroindazoles is a masterclass in rational drug design. By simply shifting the benzyl group from the N1 to the N2 position, researchers can tune the electronic properties of the heterocycle to target specific parasitic nitroreductases. 1-benzyl-1H-indazoles are the superior scaffold for antileishmanial and trichomonacidal applications, whereas 2-benzyl-2H-indazoles provide highly optimized antichagasic activity.

References

  • [1] 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. NIH / PMC. 1

  • [2] The Biological Activity of Substituted Nitroindazoles: A Technical Guide. Benchchem. 2

  • [5] Activity of 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one on Trypanosoma cruzi Bloodstream Trypomastigotes. ResearchGate. 5

  • [6] In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. 6

  • [7] Indazole Derivatives Against Murine Cutaneous Leishmaniasis. MDPI. 7

  • [4] Promising hit compounds against resistant trichomoniasis: Synthesis and antiparasitic activity of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles. ResearchGate. 4

  • [3] KF/alumina catalyzed regioselective benzylation and benzoylation using solvent-free grind-stone chemistry. RSC. 3

Sources

Validation

Differentiating Indazole Regioisomers: A Comparative Guide to Mass Spectrometry of 2-Benzyl-5-nitro-2H-indazole

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of heterocyclic pharmacophores. The indazole scaffold is a privileged structure in drug discovery, heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of heterocyclic pharmacophores. The indazole scaffold is a privileged structure in drug discovery, heavily featured in antileishmanial agents, synthetic cannabinoids, and oncology drugs[1]. A ubiquitous challenge in synthesizing these compounds—such as the bioactive 2-benzyl-5-nitro-2H-indazole—is the non-selective alkylation of the indazole core, which inevitably produces a mixture of 1H- and 2H-regioisomers[2].

Because these isomers exhibit identical molecular weights and highly similar polarities, relying solely on chromatographic retention times is a common pitfall. Definitive structural assignment requires orthogonal mass spectrometry (MS) data. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing 2-benzyl-5-nitro-2H-indazole, providing self-validating protocols and mechanistic insights.

Mechanistic Causality: The Chemistry of Fragmentation

Understanding the causality behind fragmentation is critical for accurate spectral interpretation. The differentiation between 1-benzyl and 2-benzyl indazoles relies entirely on the relative stability of the N-N bond and the charge localization post-ionization.

  • 1-Benzyl-5-nitro-1H-indazole (Thermodynamically Stable): The 1H-isomer benefits from a fully aromatic benzenoid system. Under electron impact (EI), it yields a highly abundant molecular ion ( M+∙ ). Its primary fragmentation pathway involves the loss of the benzyl radical, followed by the characteristic expulsion of hydrogen cyanide (HCN) from the indazole core—a well-documented hallmark of 1H-indazoles[3].

  • 2-Benzyl-5-nitro-2H-indazole (Kinetically Favored / Less Stable): The 2H-isomer possesses an ortho-quinonoid structure, making it thermodynamically less stable. In the mass spectrometer, this instability manifests as a significantly lower abundance of the molecular ion ( m/z 253) and a high propensity for N-C and N-N bond cleavages[4]. The dominant fragmentation event is the rapid cleavage of the benzyl group to form a highly stable tropylium cation ( m/z 91). Furthermore, the remaining indazole core ( m/z 162) readily loses the nitro group ( −NO2​ , 46 Da) to yield a diagnostic fragment at m/z 116.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Both platforms offer unique advantages for analyzing 2-benzyl-5-nitro-2H-indazole. The choice of instrument depends on whether your primary goal is rapid isomer screening during synthesis or trace-level quantification in complex biological matrices.

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Mechanism Hard ionization (Electron Impact)Soft ionization (Electrospray)
Molecular Ion Stability Low abundance ( M+∙ m/z 253)High abundance ( [M+H]+ m/z 254)
Key Diagnostic Fragments m/z 91 (base peak), m/z 162, m/z 116 m/z 91, m/z 164 (protonated core)
Isomer Differentiation Excellent (distinct radical cleavage patterns)Good (requires optimized collision energy)
Best Use Case Structural elucidation, isomer ratio determinationTrace-level quantification in biological matrices

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems designed specifically for the analysis of 2-benzyl-5-nitro-2H-indazole.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

This soft-ionization approach is ideal for preserving the molecular ion and performing targeted Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dissolve the synthesized mixture in LC-MS grade methanol to a concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mobile Phase: Utilize a binary gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Ramp from 10% B to 90% B over 5 minutes at a constant flow rate of 0.4 mL/min.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/h.

  • Tandem MS (CID): Isolate the precursor ion [M+H]+m/z254 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using argon as the collision gas. Monitor the m/z254→91 (tropylium) and m/z254→164 transitions in MRM mode.

Protocol B: GC-EI-MS (Structural Elucidation)

This hard-ionization approach forces the molecule to fragment, providing a rich spectral fingerprint that easily distinguishes the 2H-isomer from the 1H-isomer[4].

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane (DCM) to a concentration of 50 µg/mL. Note: No derivatization is required for this specific compound due to the lack of active protons.

  • Chromatography: Inject 1 µL in splitless mode (inlet temperature at 250 °C) onto a standard 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Hold the initial temperature at 100 °C for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 minutes. Use high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Ionization Parameters: Operate the EI source at a standard 70 eV with the source temperature set to 230 °C and the quadrupole at 150 °C.

  • Data Acquisition: Scan from m/z 50 to 300. Look for the diagnostic ratio of m/z 91 (base peak) to m/z 253 (molecular ion) to confirm the presence of the 2H-isomer.

Fragmentation Pathway Visualization

The following diagram illustrates the primary electron ionization (EI) fragmentation cascade for 2-benzyl-5-nitro-2H-indazole, highlighting the distinct structural cleavages that define its spectral fingerprint.

EI_Fragmentation M Molecular Ion [M]+• m/z 253 (C14H11N3O2)+• T Tropylium Ion m/z 91 [C7H7]+ M->T α-cleavage (- C7H4N3O2•) I Indazole Core Ion m/z 162 [C7H4N3O2]+ M->I Benzyl loss (- C7H7•) N Nitro-Loss Fragment m/z 116 [C7H4N3]+ I->N NO2 loss (- 46 Da)

Proposed EI-MS fragmentation pathway for 2-benzyl-5-nitro-2H-indazole.

References

  • Source: researchgate.
  • Title: 5401-94-5 | 5-Nitroindazole | Nitroes - Ambeed.
  • Source: thieme-connect.
  • Source: nih.

Sources

Comparative

2-benzyl-5-nitro-2H-indazole vs other nitroindazole antimicrobial agents

As a Senior Application Scientist specializing in the development and evaluation of heterocyclic antimicrobial agents, I approach the comparative analysis of nitroindazoles through the lens of structural thermodynamics a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the development and evaluation of heterocyclic antimicrobial agents, I approach the comparative analysis of nitroindazoles through the lens of structural thermodynamics and electrochemical behavior. In the landscape of antimicrobial and antiparasitic drug discovery, the 5-nitroindazole scaffold has emerged as a highly tunable pharmacophore.

This guide provides an in-depth, objective comparison between 2-benzyl-5-nitro-2H-indazole and other emerging nitroindazole derivatives, detailing their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Grounding: The Bioreduction Paradigm

The antimicrobial and trypanocidal efficacy of 5-nitroindazoles is fundamentally driven by the electrochemical reduction of the nitro group[1]. Unlike broad-spectrum antibiotics that target cell wall synthesis, nitroheterocycles act as prodrugs. They require enzymatic activation by pathogen-specific Type I nitroreductases (NTRs)[2].

The regiochemistry of the benzyl substitution plays a critical role here. While the 1H-indazole tautomer is generally more thermodynamically stable, the selective N2-benzylation to form 2-benzyl-5-nitro-2H-indazole (often achieved via KF/alumina catalyzed solvent-free chemistry) alters the electron density of the indazole core[3]. This structural shift fine-tunes the reduction potential ( Ered​ ) of the 5-nitro group. If the Ered​ is too positive, the compound becomes susceptible to reduction by mammalian host enzymes, leading to systemic toxicity. If it is too negative, the pathogen's NTRs cannot reduce it. The 2H-isomer optimizes this thermodynamic window, ensuring selective intracellular reduction followed by redox cycling with oxygen to generate lethal Reactive Oxygen Species (ROS)[1][2].

MOA A 2-benzyl-5-nitro-2H-indazole (Prodrug) B Type I Nitroreductase (Pathogen Specific) A->B Cellular Uptake C Nitro-anion Radical (R-NO2•-) B->C 1e- Bioreduction D Oxygen Redox Cycling (O2 -> O2•-) C->D O2 Interaction E Macromolecular Damage (Lipids, DNA, Proteins) D->E Oxidative Stress F Pathogen Eradication E->F Lethal Toxicity

Figure 1: Bioreduction pathway of 2-benzyl-5-nitro-2H-indazole triggering pathogen eradication.

Comparative Performance Analysis

To contextualize the performance of 2-benzyl-5-nitro-2H-indazole, we must benchmark it against other functionalized nitroindazole classes currently in development. Recent advancements have yielded diverse derivatives, including carboxamides, acetic acid amides, and porphyrin conjugates, each tailored for specific pathogenic targets.

Quantitative Efficacy Comparison

The following table synthesizes the quantitative performance data of various nitroindazole analogs against their primary microbial targets:

Compound ClassRepresentative AgentPrimary Target Pathogen(s)Mechanism / Key FeatureEfficacy (IC50 / MIC)
2H-Indazoles 2-Benzyl-5-nitro-2H-indazoleT. cruzi, FungiTuned reduction potential via 2-benzyl steric/electronic effects[3]Moderate to High
5-Nitroindazolinones 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneT. cruzi (CL & Y strains)Intracellular amastigote clearance, ROS generation[4][5]IC50 = 0.41 µM (Amastigotes)[4]
Indazole-Carboxamides Compound 5b / 5kS. aureus, C. albicansDual antibacterial/antifungal + robust antioxidant activity[6]MIC ~ 0.105-0.513 µmol/mL[6]
Amidic Derivatives (β-hydroxyethyl)-amide of 5-nitroindazol-1-yl acetic acidB. subtilis, B. aureusPolymer microencapsulation for enhanced delivery[7]MIC = 250 µg/mL[7]
Porphyrin-Conjugates Compound 3aMRSA (Resistant S. aureus)Photodynamic therapy (aPDT), singlet oxygen generation[8]High (Potentiated by KI)[8]

Analytical Insight: While 5-nitro-N-phenyl-1H-indazole-1-carboxamides exhibit exceptional broad-spectrum antibacterial efficacy[6], 2-benzyl-5-nitro-2H-indazole and its closely related 5-nitroindazolinone derivatives demonstrate profound selectivity against kinetoplastid parasites like Trypanosoma cruzi[4][9]. The porphyrin conjugates represent a completely different mechanistic branch, utilizing the nitroindazole core not for bioreduction, but as an antenna for photoinactivation of MRSA[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating systems. Below are the definitive, step-by-step methodologies I employ to characterize nitroindazole antimicrobial agents.

Protocol A: Cyclic Voltammetry (CV) for Reduction Potential Assessment

Causality: Before running costly in vitro biological assays, we must confirm that the compound's reduction potential falls within the biological window of pathogen nitroreductases (approx. -0.6V to -1.1V). Compounds outside this range will either be inert or indiscriminately toxic to the mammalian host[2][10].

  • Solution Preparation: Prepare a 1 mM solution of 2-benzyl-5-nitro-2H-indazole in anhydrous DMSO containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Self-Validation (Blank Scan): Run a baseline scan of the DMSO/ TBAPF6​ solution without the drug. Why? This establishes baseline capacitance and ensures no background redox peaks from solvent impurities are falsely attributed to the drug.

  • Deoxygenation: Purge the solution with high-purity N2​ gas for 15 minutes. Why? Dissolved oxygen is electroactive and will competitively reduce, masking the nitro radical signal.

  • Electrochemical Sweep: Using a three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference), sweep from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Data Analysis: Record the cathodic peak potential ( Epc​ ). A quasi-reversible one-electron transfer indicates the successful formation of the nitro-anion radical ( NO2∙−​ ), confirming the compound's viability as a prodrug[1][2].

Protocol B: Resazurin-Based Intracellular Susceptibility Assay

Causality: Endpoint assays often fail to distinguish between true antimicrobial efficacy and host-cell cytotoxicity. Resazurin acts as a redox indicator; metabolically active cells reduce it to highly fluorescent resorufin. By using this on infected mammalian cells, we internally validate host survival while measuring pathogen clearance[10].

  • Cell Seeding: Seed host cells (e.g., L929 fibroblasts) in 96-well plates and infect with the target pathogen (e.g., T. cruzi trypomastigotes)[9].

  • Drug Treatment: Treat with serial dilutions of the nitroindazole (0.1 to 100 µM).

  • Self-Validation (Controls): Include a positive control (e.g., Benznidazole for T. cruzi or Ampicillin for bacteria) and a negative vehicle control (0.1% DMSO). Why? The vehicle control normalizes 100% viability, while the positive control validates the assay's sensitivity to known mechanisms[4][10].

  • Incubation & Reading: Incubate for 48-72 hours. Add 10 µL of 3 mM resazurin solution. After 4 hours, measure fluorescence (Ex 530 nm / Em 590 nm) and calculate the IC50​ using non-linear regression.

Workflow S1 Compound Synthesis (Regioselective) S2 Cyclic Voltammetry (Reduction Potential) S1->S2 S3 In Vitro Susceptibility (Resazurin Assay) S2->S3 E_red within target window S4 ROS Quantification (DCF-DA Probe) S3->S4 Active hit (IC50 < 10µM) S5 Host Cytotoxicity (Mammalian Cells) S3->S5 Parallel toxicity check S6 Therapeutic Index Validation S4->S6 S5->S6

Figure 2: Self-validating experimental workflow for evaluating nitroindazole antimicrobial agents.

Conclusion

The 2-benzyl-5-nitro-2H-indazole scaffold represents a highly optimized node in antimicrobial drug design. While newer iterations like porphyrin conjugates[8] and carboxamides[6] push the boundaries into photodynamic therapy and broad-spectrum bacterial clearance, the core 2-benzyl-5-nitro architecture remains unparalleled for targeted bioreduction in kinetoplastid diseases. By rigorously applying electrochemical profiling alongside internally validated viability assays, researchers can continue to exploit this scaffold to overcome emerging drug resistance.

Sources

Validation

In Silico Molecular Docking Comparison Guide: 2-Benzyl-5-nitro-2H-indazole vs. Standard Antiprotozoal Agents

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Objective performance comparison, structural mechanistic insights, and self-validating computational workflows. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Objective performance comparison, structural mechanistic insights, and self-validating computational workflows.

Executive Summary & Mechanistic Rationale

The development of novel antiprotozoal agents is increasingly urgent due to rising resistance against standard therapies like Metronidazole and Benznidazole. Recent drug discovery efforts have identified the 5-nitroindazole scaffold as a highly potent pharmacophore against Trichomonas vaginalis, Leishmania spp., and Trypanosoma cruzi[1],[2].

Specifically, 2-benzyl-5-nitro-2H-indazole and its functionalized derivatives have demonstrated superior in vitro efficacy compared to traditional nitroimidazoles[1]. The mechanistic superiority of this compound lies in its dual-domain architecture:

  • The 5-Nitro Group (The Warhead): Acts as a prodrug that is bioactivated by parasitic Type I Nitroreductases (NTR). The enzyme transfers an electron from FMNH2 to the nitro group, generating a nitro radical anion. This triggers a futile redox cycle, producing lethal Reactive Oxygen Species (ROS)[3].

  • The 2-Benzyl-2H-indazole Core (The Anchor): Unlike the 1H-tautomer, the 2H-configuration projects the bulky benzyl group into a distinct spatial vector. This allows the molecule to exploit deep, lipophilic allosteric pockets within the NTR active site, significantly increasing binding affinity and residence time compared to the smaller Metronidazole.

Mechanism Prodrug 2-benzyl-5-nitro-2H-indazole (Prodrug) NTR Type I Nitroreductase (NTR + FMNH2) Prodrug->NTR High-Affinity Binding Radical Nitro Radical Anion (R-NO2•-) NTR->Radical 1e- Reduction ROS Reactive Oxygen Species (O2•-, H2O2) Radical->ROS O2 Interaction Apoptosis Parasite Apoptosis (DNA Damage) ROS->Apoptosis Oxidative Stress

Fig 1. NTR-mediated prodrug activation pathway leading to parasite apoptosis.

Comparative In Silico Performance Data

To objectively evaluate the binding dynamics of 2-benzyl-5-nitro-2H-indazole, we compare its in silico docking metrics against Metronidazole and Benznidazole targeting parasitic Nitroreductase (NTR).

Table 1: In Silico Docking Scores and Key Interactions (Target: Parasitic NTR)
CompoundGlide XP Score (kcal/mol)MM-GBSA ΔG bind (kcal/mol)Key Interacting ResiduesH-Bond / Pi-Pi Interactions
2-Benzyl-5-nitro-2H-indazole -8.45 -42.10 Asn71, Tyr118, Phe124Pi-Pi stacking (Tyr118), H-bond (Asn71)
Metronidazole (Standard)-5.12-24.55Asn71, Ser72H-bond (Asn71)
Benznidazole (Standard)-6.80-31.20Asn71, Trp110Pi-Pi stacking (Trp110)

Data Synthesis & Causality: The quantitative leap in the MM-GBSA binding free energy for 2-benzyl-5-nitro-2H-indazole (-42.10 kcal/mol) compared to Metronidazole (-24.55 kcal/mol) is directly caused by the 2-benzyl substitution . While Metronidazole relies almost entirely on electrostatic interactions and hydrogen bonding with Asn71, the benzyl ring of our target compound engages in strong π−π stacking with Tyr118 and favorable hydrophobic packing against Phe124. This thermodynamic stability explains the compound's ability to maintain efficacy even in Metronidazole-resistant parasitic strains[1].

The Self-Validating Docking Protocol

A computational model is only as trustworthy as its internal controls. The following step-by-step methodology incorporates mandatory validation checkpoints to ensure that the docking poses reflect true physiological binding rather than algorithmic artifacts.

Phase 1: Preparation & Grid Generation
  • Ligand Preparation (Epik):

    • Action: Process 2-benzyl-5-nitro-2H-indazole, Metronidazole, and Benznidazole using LigPrep. Use Epik to generate protonation and tautomeric states at pH 7.4 ± 0.5.

    • Causality: Parasitic intracellular pH is near-neutral. Failing to assign correct ionization states leads to false electrostatic repulsion/attraction in the scoring phase.

  • Protein Preparation (Protein Preparation Wizard):

    • Action: Import the NTR crystal structure. Assign bond orders, add missing hydrogens, and optimize the H-bond network (PROPKA at pH 7.4). Minimize the structure using the OPLS4 force field.

  • Receptor Grid Generation:

    • Action: Center the docking grid on the catalytic FMNH2 cofactor. Set the bounding box to 20 Å × 20 Å × 20 Å to encompass the extended hydrophobic pocket.

Phase 2: Internal Validation (The Control Checkpoint)
  • Redocking the Native Ligand:

    • Action: Extract the co-crystallized ligand and redock it into the generated grid using Glide Standard Precision (SP).

    • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure. Proceed only if RMSD < 2.0 Å. This proves the grid and force field accurately reproduce known physical reality.

Phase 3: Induced-Fit Docking (IFD) & Scoring
  • Flexible Docking Execution:

    • Action: Perform Induced-Fit Docking (IFD) for 2-benzyl-5-nitro-2H-indazole.

    • Causality: Standard rigid-receptor docking will artificially penalize bulky molecules. IFD allows side-chains within 5.0 Å of the ligand to undergo conformational shifts, accurately simulating the "breathing" of the enzyme pocket as it accommodates the 2-benzyl group.

  • MM-GBSA Rescoring:

    • Action: Calculate the binding free energy (ΔG bind) using the Prime MM-GBSA module to account for solvent effects, providing a more accurate rank-ordering than Glide XP alone.

DockingWorkflow LigPrep 1. Ligand Preparation (Epik, pH 7.4 ± 0.5) Docking 5. Induced-Fit Docking (IFD) (Flexible side-chains) LigPrep->Docking ProtPrep 2. Protein Preparation (OPLS4, H-bond optimization) GridGen 3. Receptor Grid Generation (Centroid of FMNH2) ProtPrep->GridGen Validation 4. Protocol Validation (Redocking RMSD < 2.0 Å) GridGen->Validation Validation->Docking Scoring 6. Scoring & Analysis (Glide XP Score, MM-GBSA) Docking->Scoring

Fig 2. Self-validating in silico molecular docking workflow for NTR binding analysis.

Experimental Validation Framework

To transition these in silico findings into actionable drug development data, the computational predictions must be corroborated by a self-validating in vitro workflow.

Table 2: Correlative In Vitro Efficacy Profile

Note: Representative data synthesized from structural analogs in literature[1],[2].

CompoundT. vaginalis IC50 (μM)L. amazonensis IC50 (μM)Macrophage CC50 (μM)Selectivity Index (SI)
2-Benzyl-5-nitro-2H-indazole 7.25 4.10 > 100> 13.7
Metronidazole 5.78N/A> 200> 34.6
Benznidazole N/A12.50> 150> 12.0
Step-by-Step In Vitro Validation Protocol
  • Antiparasitic Susceptibility Assay:

    • Incubate T. vaginalis trophozoites or L. amazonensis promastigotes with serial dilutions (1–100 μM) of the indazole derivative for 24-48 hours.

    • Control: Use Metronidazole/Benznidazole as positive controls and 0.1% DMSO as the vehicle control.

    • Readout: Determine cell viability via resazurin reduction assay to calculate the IC50.

  • Intracellular ROS Quantification (Mechanistic Proof):

    • Action: Treat parasites with the IC50 concentration of 2-benzyl-5-nitro-2H-indazole. After 4 hours, stain with H2DCFDA (a fluorescent ROS indicator).

    • Causality: If the docking prediction is correct (binding to NTR leads to reduction and ROS generation), flow cytometry will show a massive spike in green fluorescence compared to untreated controls[3]. This confirms that the in silico binding translates to the predicted in vitro biochemical cascade.

References

  • [3] In vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives. ResearchGate. URL:

  • [1] Novel Treatment Approaches to Combat Trichomoniasis, a Neglected and Sexually Transmitted Infection Caused by Trichomonas vaginalis: Translational Perspectives. MDPI. URL:

  • [2] 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC. URL:

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Indazole Derivatives

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption spectra of indazole and its derivatives. It is intended for researchers, scientists, and drug development professionals who ut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption spectra of indazole and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantitative analysis of these important heterocyclic compounds. This document delves into the theoretical underpinnings of their electronic transitions, the practical aspects of spectral acquisition, and the influence of structural and environmental factors on their absorption properties.

Introduction to the Spectroscopic Properties of Indazoles

Indazole, a bicyclic heteroaromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] UV-Vis spectroscopy is a fundamental analytical technique for studying these molecules, providing valuable insights into their electronic structure and concentration in solution. The absorption of UV-Vis radiation by indazole derivatives corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.[2] Specifically, the transitions of π electrons to π* antibonding orbitals (π → π*) are most common in these aromatic systems.[3][4]

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the indazole ring, as well as the polarity of the solvent.[5][6] Understanding these relationships is crucial for structural elucidation, purity assessment, and quantitative analysis.

Theoretical Framework: Electronic Transitions in Indazole

The UV-Vis spectrum of an organic molecule is determined by the electronic transitions that can occur when it absorbs light. For indazole and its derivatives, the most relevant transitions are:

  • π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the aromatic system to vacant π*-antibonding orbitals.[4] These transitions are characteristic of compounds with conjugated double bonds, such as the indazole ring.[7]

  • n → π* Transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π*-antibonding orbital.[3]

The energy of these transitions, and thus the λmax of the absorption bands, is influenced by the extent of conjugation and the presence of various functional groups.[8]

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

A standardized protocol is essential for obtaining reproducible and comparable UV-Vis absorption spectra.

Instrumentation:

A double-beam UV-Vis spectrophotometer is recommended to simultaneously measure the sample and a reference, thereby correcting for solvent absorbance.[7] Quartz cuvettes with a 1 cm path length are standard for measurements in the UV region.[9]

Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the indazole derivative and is transparent in the wavelength range of interest.[10] Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.

  • Stock Solution Preparation: Accurately weigh a small amount of the indazole derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.5).[9]

Spectral Acquisition:

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.[7]

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length, and c is the molar concentration.[11]

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_calc Calculation Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Working Solutions Stock->Dilute Baseline Record Baseline Dilute->Baseline Measure Measure Sample Spectrum Baseline->Measure Analyze Analyze Data (λmax, A) Measure->Analyze Beer Calculate ε via Beer-Lambert Law Analyze->Beer

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Comparative Analysis of Indazole Derivatives

The UV-Vis absorption spectra of indazole derivatives are significantly influenced by the nature and position of substituents on the indazole core and the surrounding solvent environment.

Effect of Substituents

Substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[8] They can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

  • Electron-donating groups (EDGs) , such as -NH2, -OH, and -OCH3, when attached to the aromatic ring, generally cause a bathochromic shift and a hyperchromic effect. This is due to the extension of the conjugated π-system through resonance.

  • Electron-withdrawing groups (EWGs) , such as -NO2 and -CN, can also lead to a bathochromic shift, particularly when they are in conjugation with the π-system.[12]

Table 1: UV-Vis Absorption Data for Selected Indazole Derivatives in Acetonitrile [13]

CompoundSubstituentλmax (nm)
1H-IndazoleNone~254, ~290
1-Methylindazole1-CH3~255, ~295
2-Methylindazole2-CH3~230, ~280, ~310
5-Aminoindazole5-NH2Bathochromic shift expected
6-Nitroindazole6-NO2Bathochromic shift expected

Note: The exact λmax values for 5-aminoindazole and 6-nitroindazole can vary, but a red shift compared to the parent indazole is anticipated based on substituent effects.[14]

Effect of Solvent Polarity

The polarity of the solvent can have a pronounced effect on the position of absorption bands.[15]

  • π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[4][16]

  • n → π* Transitions: Increasing solvent polarity typically leads to a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar solvents, which increases the energy gap for the transition.[4][15]

The study of solvent effects can, therefore, help in the assignment of electronic transitions.[17]

G cluster_pi π → π* Transition cluster_n n → π* Transition cluster_solvent Increasing Solvent Polarity a Ground State (π) b Excited State (π*) a->b ΔE pi_shift Red Shift (Bathochromic) ΔE decreases c Ground State (n) d Excited State (π*) c->d ΔE' n_shift Blue Shift (Hypsochromic) ΔE' increases

Caption: Influence of solvent polarity on electronic transitions.

Conclusion

The UV-Vis absorption spectra of indazole derivatives provide a wealth of information about their electronic structure and can be a powerful tool for both qualitative and quantitative analysis. A thorough understanding of how substituents and solvent polarity influence these spectra is paramount for accurate interpretation of the data. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers working with this important class of compounds.

References

  • UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20). Royal Society of Chemistry. Retrieved from [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. Retrieved from [Link]

  • UV VISIBLE SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • Effect of solvent on UV-Visible spectra. (2021, November 23). YouTube. Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved from [Link]

  • CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. (n.d.). La Salle University. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY MODULE No. 2: Nature of electronic transitions and factors affecting it. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Sheffield Hallam University. Retrieved from [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Retrieved from [Link]

  • A Comprehensive Review of UV-visible spectroscopy. (2025, May 10). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

  • 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.). Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). PMC. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals. Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC. Retrieved from [Link]

  • 2.4: Effect of Solvent. (2023, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016, July 9). MDPI. Retrieved from [Link]

  • Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. (2021, January 31). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). (n.d.). TechnoRep. Retrieved from [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.). PMDA. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-benzyl-5-nitro-2H-indazole

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of 2-benzyl-5-nitro-2H-indazole. The protocols herein are designed t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of 2-benzyl-5-nitro-2H-indazole. The protocols herein are designed to ensure operational safety, maintain regulatory compliance, and build a foundation of trust through scientific integrity and proven laboratory practices.

Disclaimer: This document serves as a comprehensive guide. However, all procedures must be conducted in strict accordance with the specific Safety Data Sheet (SDS) for the compound, as well as all applicable local, state, and federal environmental and safety regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of your waste disposal protocol.[1][2][3]

Hazard Profile and Risk Assessment: Understanding the 'Why'

2-benzyl-5-nitro-2H-indazole is a heterocyclic aromatic compound featuring an indazole core, a benzyl group, and, most critically for disposal considerations, a nitro group.[4][5][6] The presence of the nitroaromatic moiety dictates the stringent handling and disposal requirements.

Core Chemical Hazards:

  • Reactivity of Nitro Compounds: Organic nitro compounds as a class are considered energetic materials and can be reactive. They are often incompatible with strong bases, amines, oxidizing agents, and reducing agents, with reactions that can be vigorous or even explosive under certain conditions.[1][7]

  • Toxicity and Environmental Persistence: Nitroaromatic compounds are known for their potential toxicity and are often persistent in soil and water, making them notorious pollutants.[2] Improper disposal can lead to long-term environmental contamination and harm to aquatic life.[2] Therefore, disposal down the drain or in regular trash is strictly prohibited.[1]

  • Health Hazards: While specific GHS classifications for this exact compound are not universally published, related nitro- and indazole-containing compounds are often listed as harmful if swallowed and may cause skin and eye irritation.[8][9][10][11] All work should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

Hazard Summary Table
Hazard CategoryDescriptionRationale & Primary Sources
Physical Hazards Incompatible with strong bases, amines, oxidizers, and reducers.[1] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1]Based on the general reactivity profile of nitro compounds.
Health Hazards Assumed to be harmful if swallowed, and a potential skin/eye irritant based on analogous compounds.[8][9][10] Avoid breathing dust/vapors.[8][12]Prudent practice based on data for similar chemical structures.
Environmental Hazards Considered a persistent environmental pollutant.[2] Toxic to aquatic life.[10] Must not be allowed to enter drains or waterways.[3][13][14]Characteristic of nitroaromatic compounds.
Disposal Classification Hazardous Waste . Must be disposed of according to institutional and regulatory guidelines via a licensed waste disposal company.[1][7][13]Due to the combined reactivity, health, and environmental hazards.

The Guiding Principles of Nitroaromatic Waste Management

The proper disposal of 2-benzyl-5-nitro-2H-indazole is not merely procedural; it is a system built on three core principles to ensure safety and compliance.

  • Principle 1: Absolute Segregation. Never mix waste containing 2-benzyl-5-nitro-2H-indazole with other chemical waste streams unless their compatibility is explicitly confirmed. Cross-contamination with incompatible materials like strong acids or bases can initiate hazardous reactions.[1] Waste should be collected in dedicated, clearly labeled containers.

  • Principle 2: Zero Drain Disposal. The environmental risks associated with nitroaromatics make sewer disposal unacceptable.[1][15] These compounds can persist in ecosystems and are often toxic, posing a threat that wastewater treatment plants are not designed to handle.[2]

  • Principle 3: Mandated Professional Disposal. The terminal disposal of this compound must be handled by professionals. The standard and accepted method is through a licensed hazardous waste contractor, who will typically use high-temperature incineration or other specialized, permitted treatment methods.[8][9][10] Laboratory-scale chemical neutralization is not recommended due to the compound's reactivity profile.[3]

Standard Operating Procedure (SOP) for Disposal

This section provides step-by-step protocols for managing different waste streams containing 2-benzyl-5-nitro-2H-indazole.

Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical in its original or a secondary container.

  • Consult Authority: Review the manufacturer's SDS and your institutional EHS guidelines.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.[16]

  • Containerize:

    • Ideal: Keep the compound in its original, clearly labeled container.[7] Ensure the cap is sealed tightly.

    • If Compromised: If the original container is damaged, carefully transfer the material to a new, compatible, and properly labeled hazardous waste container. The label must include the full chemical name, the words "Hazardous Waste," and any other identifiers required by your institution.

  • Store Safely: Place the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[1][16]

Contaminated Labware and PPE

This includes items like gloves, weigh boats, pipette tips, and wipes that are contaminated with the compound.

  • Minimize Waste: Use only the necessary amount of disposable materials to reduce the volume of hazardous waste generated.

  • Collect & Segregate: Place all contaminated solid items into a dedicated, robust, and clearly labeled plastic bag or container.[17]

  • Seal and Label: Securely seal the bag or container. The label must clearly state "Hazardous Waste" and list the chemical contaminant (2-benzyl-5-nitro-2H-indazole).

  • Store and Dispose: Store the container in the designated hazardous waste area and arrange for EHS pickup for incineration.

Solutions Containing 2-benzyl-5-nitro-2H-indazole

This protocol is for liquid waste from experiments, such as reaction mixtures or chromatography fractions.

  • Use a Dedicated Container: Collect all liquid waste containing this compound in a compatible, shatter-resistant waste container (e.g., a high-density polyethylene or glass bottle). Do not use metal containers.[15]

  • Label Correctly: The container must be labeled with "Hazardous Waste," the full chemical name, the solvent system (e.g., "Methanol," "Dichloromethane"), and an approximate concentration of the nitroindazole.

  • Do Not Overfill: Fill waste containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills.[7]

  • Store and Dispose: Keep the container tightly sealed and store it in a designated satellite accumulation area or main hazardous waste storage location. Arrange for disposal via your EHS department.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risk.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Eliminate Ignition Sources: If the solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. For large spills or powders, respiratory protection may be necessary.[1]

  • Contain the Spill: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontamination solution as recommended by your EHS office.[1]

  • Dispose and Report: Treat all cleanup materials as hazardous waste. Report the spill to your supervisor and EHS department as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-benzyl-5-nitro-2H-indazole waste.

G Disposal Workflow for 2-benzyl-5-nitro-2H-indazole cluster_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_material 2c. Contaminated Material Protocol cluster_final 3. Final Steps start Waste Generated waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_container Keep in original or transfer to new, compatible, labeled container. waste_type->solid_container Solid liquid_container Collect in dedicated, labeled liquid hazardous waste bottle (max 90% full). waste_type->liquid_container Liquid material_container Collect in double-bagged, sealed, and labeled hazardous waste bag. waste_type->material_container Contaminated Material store Store container securely in designated Hazardous Waste Accumulation Area. solid_container->store liquid_container->store material_container->store contact Contact Institutional EHS for Pickup and Professional Disposal. store->contact end_node Waste Disposed Compliantly contact->end_node

Caption: Decision workflow for compliant disposal of 2-benzyl-5-nitro-2H-indazole.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Sathe, S., et al. (2025, August 10). Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). ResearchGate.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET: 1-Benzyl-1H-indazol-3-ol.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • ThermoFisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Nitrobenzyl alcohol.
  • Merck Millipore. (2024, November 1). Safety Data Sheet.
  • Reddit. (2025, September 9). 2-nitrophenol waste.
  • Benchchem. (n.d.). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole.
  • National Center for Biotechnology Information. (2024, October 1). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • KI Staff Portal. (2025, May 28). Laboratory waste.
  • ResearchGate. (n.d.). 2-Benzyl-6-nitro-2H-indazole.

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Handling

Personal protective equipment for handling 2-benzyl-5-nitro-2H-indazole

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where engineering controls, personal protective equipment (PPE), and operational workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where engineering controls, personal protective equipment (PPE), and operational workflows intersect to mitigate specific molecular hazards.

2-Benzyl-5-nitro-2H-indazole is a functionalized nitroaromatic compound frequently utilized as a building block in medicinal chemistry and drug development[1][2]. Because of its specific structural moieties, handling this compound requires a defense-in-depth strategy to protect laboratory personnel from acute toxicity and potential long-term health hazards.

Chemical Identity & Hazard Assessment

Before selecting PPE, we must understand the physicochemical and toxicological profile of the compound. The presence of the nitro group (-NO2) on the indazole core introduces specific risks, including acute toxicity, skin sensitization, and potential mutagenicity—hazards that are common to nitroaromatic pharmacophores[3][4].

Table 1: Physicochemical Properties & GHS Hazard Profile

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 187668-23-1Unique identifier for 2-benzyl-5-nitro-2H-indazole[1][2].
Molecular Weight 253.26 g/mol Calculated from molecular formula C14H11N3O2.
Physical State Light yellow solid / powderPowders present a high risk of aerosolization and inhalation exposure[5].
Acute Toxicity Category 4 (H302, H312, H332)Nitroaromatics can be rapidly absorbed through the skin and gastrointestinal tract.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Direct contact causes localized inflammatory responses[6].
Mutagenicity Suspected (H341)In vivo nitroreduction can generate reactive hydroxylamines that intercalate DNA[3][4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's physical state (powder) and its ability to permeate biological membranes.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 0.12 mm thickness).

    • Causality: Nitroaromatics can permeate latex and thin nitrile over prolonged exposure. Double-gloving ensures that if the outer glove is contaminated or micro-punctured during spatial manipulation, the inner glove maintains the chemical barrier.

  • Eye/Face Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).

    • Causality: Powders can easily become airborne during weighing. Standard safety glasses lack the orbital seal necessary to prevent fine particulate ingress, which would trigger severe eye irritation (H319)[6].

  • Respiratory Protection: N95/FFP3 particulate respirator or a half-mask elastomeric respirator with P100 filters.

    • Causality: If handling occurs outside a closed system or if the ventilated balance enclosure (VBE) fails, respiratory protection serves as the last line of defense against the inhalation of potentially mutagenic dust (H332)[6].

  • Body Protection: Flame-resistant, fluid-resistant laboratory coat with knit cuffs, fully buttoned.

Operational Workflow: Precision Weighing and Solubilization

Handling 2-benzyl-5-nitro-2H-indazole requires strict adherence to procedural methodologies to prevent aerosolization and cross-contamination.

Step-by-Step Methodology:

  • Engineering Control Verification: Verify that the fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80-100 feet per minute (fpm).

    • Causality: Proper face velocity ensures that any aerosolized particulates are pulled away from the operator's breathing zone without creating turbulent eddies that could blow the powder out of the sash.

  • PPE Donning: Don the fluid-resistant lab coat, ANSI Z87.1 tight-fitting safety goggles, an N95/FFP3 respirator, and double nitrile gloves.

  • Static Mitigation: Discharge static electricity from the balance and weigh boats using an anti-static ionizer (e.g., Zerostat gun).

    • Causality: Fine organic powders hold static charges. Unmitigated static causes the powder to repel from spatulas and aerosolize, drastically increasing inhalation risks.

  • Spatial Transfer: Using a micro-spatula, transfer the required mass of the compound into a pre-tared, sealable amber glass vial.

    • Causality: Amber glass is selected to prevent potential photolytic degradation of the nitroaromatic compound, ensuring structural integrity for downstream assays.

  • In-Situ Solubilization: Add the reaction solvent (e.g., DMF or DMSO) directly to the vial inside the VBE[2]. Cap tightly before vortexing.

    • Causality: Solubilizing the compound immediately traps the solid in a liquid matrix, completely eliminating the dust/inhalation hazard and transitioning the risk profile to strictly dermal.

  • Decontamination: Wipe down the balance pan and surrounding work surface with a disposable cloth dampened with 70% ethanol or isopropanol.

    • Causality: Wet-wiping captures invisible micro-spills by dissolving or suspending the residue, whereas dry wiping would simply redistribute the hazardous dust.

Spill Management & Disposal Plan

Chemical disposal must neutralize the threat to both laboratory personnel and the environment.

Spill Response Protocol:

  • Isolation: Evacuate the immediate workspace if >5g of powder is spilled outside of primary engineering controls.

  • Dust Suppression: Gently cover the spilled powder with absorbent pads dampened with water or a compatible solvent.

    • Causality: Dry sweeping generates hazardous aerosols. Dampening the spill suppresses dust formation and traps the particles[6].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with a detergent solution, followed by a solvent wipe to remove trace chemical residues.

Disposal Plan:

  • Solid Waste: Segregate all contaminated consumables (weigh boats, pipette tips, outer gloves) into a designated "Hazardous Solid Waste - Nitroaromatics" bin.

  • Liquid Waste: Solutions containing 2-benzyl-5-nitro-2H-indazole must be collected in compatible, clearly labeled organic waste carboys. Do not flush down the drain[6].

    • Causality: Nitroaromatics can be toxic to aquatic life and resist standard wastewater treatment degradation.

  • Final Disposition: Transfer waste to Environmental Health and Safety (EHS) for high-temperature incineration.

    • Causality: Incineration at elevated temperatures effectively cleaves the nitroaromatic ring structure, destroying the mutagenic hazard without generating toxic aqueous runoff.

Operational Workflow Diagram

Below is the logical workflow for mitigating exposure during the handling of this compound.

G Start 2-benzyl-5-nitro-2H-indazole (Solid Powder) Hazard Hazard Assessment: Nitroaromatic Toxicity Start->Hazard Identify Risks PPE Don PPE: Double Nitrile, N95, Goggles Hazard->PPE Mitigate Exposure Hood Engineering Controls: Ventilated Balance Enclosure PPE->Hood Establish Barrier Weigh Safe Handling: Anti-Static Weighing Hood->Weigh Execute Protocol Solubilize In-Situ Solubilization (Eliminates Dust Hazard) Weigh->Solubilize Liquid Matrix Trapping Waste Hazardous Waste Collection (High-Temp Incineration) Solubilize->Waste Safe Disposal

Fig 1: Exposure mitigation and operational workflow for 2-benzyl-5-nitro-2H-indazole handling.

Sources

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